Mal-amido-PEG12-acid
Description
The exact mass of the compound 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid is 768.38919845 g/mol and the complexity rating of the compound is 925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIYLUYRFENAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Mal-amido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] This molecule features a maleimide group at one terminus and a carboxylic acid at the other, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][3][4] The PEG chain enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer arm, while the terminal functional groups allow for the sequential and specific covalent linkage of two different biomolecules, typically targeting thiol and amine residues. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and a visualization of its structure and reactivity.
Core Physicochemical Properties
The properties of this compound are summarized below. Data is aggregated from various chemical suppliers and computational sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₆₀N₂O₁₇ | |
| Molecular Weight | ~768.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | High solubility in water and most polar organic solvents. Insoluble in nonpolar solvents like hydrocarbons. | |
| Storage Conditions | Recommended storage at -20°C in a dry, dark environment to maintain stability and reactivity. | |
| Topological Polar Surface Area (TPSA) | 214.54 Ų | |
| logP (calculated) | -0.9084 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 16 | |
| Rotatable Bonds | 42 | |
| CAS Numbers | 871133-36-7, 2378428-27-2 |
Chemical Structure and Reactivity
This compound is a heterobifunctional linker designed for specific, controlled bioconjugation. Its reactivity is defined by its two terminal functional groups: a maleimide and a carboxylic acid.
Caption: Chemical structure of this compound.
-
Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds readily at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of proteins. This activation is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond.
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Bioconjugation Workflow
The distinct reactivity of the terminal groups enables a directed conjugation strategy. A typical workflow involves first reacting the thiol-reactive maleimide group with one molecule, purifying the intermediate, and then reacting the amine-reactive carboxylic acid with a second molecule.
Caption: Heterobifunctional conjugation workflow.
Experimental Protocols for Characterization
The following protocols describe general methodologies for characterizing the physicochemical properties of this compound and similar PEGylated compounds.
Determination of Molecular Weight by Mass Spectrometry
Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.
Methodology (MALDI-TOF MS):
-
Sample Preparation:
-
Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), by dissolving it in a suitable solvent like a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a cationizing agent solution (e.g., sodium trifluoroacetate in ethanol) to promote ion formation.
-
Dissolve the this compound sample in an appropriate solvent (e.g., water or ethanol) to a concentration of approximately 1-2 mg/mL.
-
-
Spotting:
-
Mix the sample solution, matrix solution, and cationizing agent in a defined ratio (e.g., 1:5:1 v/v/v).
-
Spot 0.5-1.0 µL of the mixture onto a MALDI target plate and allow it to air-dry completely, permitting co-crystallization.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 500-1500). The instrument detects the mass-to-charge ratio of the ionized molecules, allowing for the determination of the molecular weight of individual polymer chains.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of this compound. The peak spacing in the polymer distribution should correspond to the mass of the ethylene glycol monomer unit (44 Da), confirming the PEG structure and sample purity.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any potential impurities.
Methodology (Reversed-Phase HPLC with ELSD or CAD): Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
-
System Preparation:
-
Column: Use a C8 or C18 reversed-phase column suitable for polymer analysis.
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Detector (ELSD): Set nebulizer and evaporator temperatures appropriately (e.g., 50°C and 70°C, respectively) with a suitable gas flow rate (e.g., 1.6 SLM).
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in the mobile phase starting condition (e.g., 90% A, 10% B) to a concentration of ~1 mg/mL.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient elution, for example, from 10% to 90% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile with the ELSD or CAD.
-
-
Data Analysis:
-
Integrate the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, including the presence of the maleimide, amido, PEG, and carboxylic acid moieties.
Methodology (¹H NMR):
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Key parameters include setting an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and acquisition time.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts and integration values of the resulting peaks:
-
Maleimide protons: Expect a characteristic singlet at approximately 6.7-6.8 ppm.
-
PEG backbone protons: Expect a large, sharp singlet around 3.6-3.7 ppm, corresponding to the repeating -(OCH₂CH₂)- units.
-
Protons adjacent to the amido and acid groups: Expect distinct multiplets in the aliphatic region (e.g., 2.5-4.0 ppm).
-
-
The ratio of the integrations of these distinct proton signals should correspond to the expected structure.
-
Determination of Solubility
Objective: To quantitatively or qualitatively assess the solubility of the compound in various solvents.
Methodology (Visual Equilibrium Solubility):
-
Sample Preparation:
-
Add a pre-weighed excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, PBS, DMSO, ethanol).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Analysis:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
For a quantitative measurement, evaporate the solvent from the supernatant and weigh the residual solute. Alternatively, analyze the concentration in the supernatant using a suitable analytical technique (e.g., HPLC-ELSD if a calibration curve is prepared).
-
For a qualitative assessment, the compound is deemed "soluble" if no solid material is visible after equilibration. The result can be expressed as >X mg/mL, where X is the initial concentration tested. Given its known high aqueous solubility, testing concentrations upwards of 50-100 mg/mL would be appropriate.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mal-amido-PEG12-acid structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-amido-PEG12-acid, a heterobifunctional linker critical in the field of bioconjugation. Its unique properties make it an invaluable tool for the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and for the precise modification of proteins and other biomolecules.
Core Properties of this compound
This compound is a linker molecule characterized by a maleimide group at one terminus, a carboxylic acid group at the other, and a 12-unit polyethylene glycol (PEG) chain in between.[1][2][3][4] This structure provides a versatile platform for covalently linking two different molecules, typically a protein or antibody to a small molecule drug or a reporter molecule.
The maleimide group exhibits high reactivity and selectivity towards thiol (-SH) groups, such as those found in cysteine residues of proteins, forming a stable thioether bond. The carboxylic acid group can be activated to react with primary amines (-NH2), such as those on lysine residues or the N-terminus of a protein, to form a stable amide bond. The hydrophilic PEG12 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C34H60N2O17 | |
| Molecular Weight | ~768.9 g/mol | |
| CAS Number | 871133-36-7, 2378428-27-2 | |
| Purity | ≥95% |
Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation process using this compound. This common workflow involves first activating the carboxylic acid of the linker and conjugating it to an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which is then reacted with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a small molecule drug)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Reagent: Hydroxylamine or Tris buffer
Procedure:
-
Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO. Prepare a solution of the amine-containing molecule in a compatible buffer.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (1.2 to 1.5-fold molar excess over the linker) and NHS (1.5 to 2-fold molar excess over the linker).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated linker solution. A 3-5 fold molar excess of the amine-containing molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a quenching reagent such as hydroxylamine to hydrolyze any unreacted NHS esters.
-
Purification: Purify the resulting conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) to remove unreacted reagents.
Protocol 2: Conjugation of the Maleimide-Functionalized Molecule to a Thiol-Containing Protein
This protocol details the reaction of the maleimide group of the purified conjugate from Protocol 1 with the thiol groups of a protein, such as reduced cysteine residues on an antibody.
Materials:
-
Thiol-containing protein (e.g., a cysteine-engineered antibody)
-
Maleimide-functionalized molecule from Protocol 1
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification Supplies: Size-Exclusion Chromatography (SEC) column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
-
Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by Size-Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or SDS-PAGE.
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the two-step bioconjugation process using this compound.
References
A Technical Guide to the Aqueous Solubility of Mal-amido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Mal-amido-PEG12-acid in aqueous buffers. This compound is a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its 12-unit polyethylene glycol (PEG) spacer is a key structural feature that enhances its hydrophilicity and, consequently, its solubility in aqueous media, a critical factor for its application in biological systems.
Core Concepts: Structure and Solubility
This compound consists of three key components: a maleimide group, a 12-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid group. The maleimide group selectively reacts with thiol (-SH) groups, such as those on cysteine residues of proteins, while the carboxylic acid can be activated to form stable amide bonds with primary amines, like those on lysine residues.
The PEG spacer is the primary determinant of the molecule's aqueous solubility.[1][2][3][4][5] PEG is a hydrophilic polymer that can increase the water solubility of conjugated molecules, reduce immunogenicity, and improve pharmacokinetic profiles. The 12-unit length of the PEG chain in this compound provides a significant enhancement of its hydrophilic character.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, information from suppliers and related compounds provides valuable insights. A structurally similar compound, Mal-amido-PEG12-NHS ester, is reported to have a solubility of greater than or equal to 10 mg/mL in Phosphate Buffered Saline (PBS). Given the high similarity in structure, a comparable high solubility in aqueous buffers is expected for this compound.
| Compound | Buffer | Reported Solubility | Notes |
| Mal-amido-PEG12-NHS ester | PBS | ≥10 mg/mL | Structurally similar to this compound. |
| This compound | Water and most polar solvents | High | Qualitative assessment from various suppliers. |
Experimental Protocol for Solubility Determination
A widely accepted method for determining the solubility of a compound in a specific buffer is the shake-flask method. This protocol can be adapted to quantify the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a selected aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the mixture using a vortex mixer and then place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in the tested buffer at the specified temperature.
Bioconjugation Reactions of this compound
The utility of this compound is defined by its ability to link different molecules. The following diagrams illustrate its primary conjugation chemistries.
Experimental Workflow for Solubility Determination
The logical flow of the shake-flask method for determining solubility is depicted below.
References
An In-depth Technical Guide to the Mal-amido-PEG12-acid Linker: Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-amido-PEG12-acid linker, a heterobifunctional crosslinker integral to the advancement of bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, the functional roles of its constituent parts, and its application in the targeted delivery of therapeutic agents. This guide will further present quantitative data on the impact of PEGylation, detailed experimental protocols for its use, and visual representations of key processes to facilitate a deeper understanding.
Introduction to this compound
This compound is a versatile chemical tool used to covalently link two molecules, typically a protein or antibody and a smaller molecule such as a therapeutic drug or a fluorescent dye.[1][2] Its structure is comprised of three key functional components:
-
A Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[3]
-
A Carboxylic Acid Group: This terminal group can be activated to react with primary amines, such as those found on lysine residues or the N-terminus of proteins.[1][2]
-
A 12-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic chain of 12 ethylene glycol units confers several advantageous properties to the linker and the resulting bioconjugate.
The strategic combination of these components in a single molecule allows for precise and stable conjugation, making it a valuable asset in the development of targeted therapies and diagnostic agents.
Core Mechanism of Action
The primary mechanism of action for the this compound linker in its most common application—protein modification at cysteine residues—is the maleimide-thiol Michael addition reaction . This reaction is highly specific and efficient under mild conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules like antibodies.
The reaction proceeds as follows: the thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This leads to the formation of a stable, covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
The carboxylic acid group on the other end of the linker provides a second point of attachment. This group can be activated, for instance with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a reactive NHS ester. This ester then readily reacts with primary amines to form a stable amide bond.
The Role of the PEG12 Spacer
The 12-unit polyethylene glycol chain is not merely a spacer; it plays a critical role in the overall performance of the bioconjugate. Its primary functions include:
-
Enhanced Solubility: Many cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic PEG linker helps to mitigate aggregation and improves the solubility of the entire ADC, especially at higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the conjugate.
-
Steric Considerations: The length of the PEG chain can influence the accessibility of the payload to its target once the ADC has reached its destination.
Quantitative Data on PEG Linker Properties
The length of the PEG chain is a critical design parameter in ADC development. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.
| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-Life (h) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Short (e.g., PEG4) | Lower (more potent) | Shorter | Variable |
| Medium (e.g., PEG8, PEG12) | Intermediate | Longer | Often Improved |
| Long (e.g., PEG24) | Higher (less potent) | Longest | May decrease if too long |
Note: This data is synthesized from multiple preclinical studies and the optimal PEG length is context-dependent, varying with the specific antibody, payload, and tumor model.
The stability of the thioether bond formed from the maleimide-thiol reaction is another crucial factor. While generally stable, this linkage can be susceptible to a retro-Michael reaction, leading to payload loss. Hydrolysis of the succinimide ring in the linker can "open" the ring structure, forming a more stable derivative that is resistant to this deconjugation.
| Linkage Type | Condition | Half-life (t1/2) |
| Succinimidyl Thioether (unhydrolyzed) | In plasma | Can be as low as 7-14 days for 50-75% payload loss |
| Succinimidyl Thioether (hydrolyzed/ring-opened) | In plasma | > 2 years |
Experimental Protocols
The following is a detailed protocol for a typical maleimide-thiol conjugation reaction using a Mal-amido-PEG-acid linker. This protocol is based on methodologies for structurally similar linkers and can be adapted for this compound.
Materials
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in conjugation buffer
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes, or tangential flow filtration (TFF) system.
Procedure
Step 1: Preparation of the Protein
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
If a reducing agent was used, it must be removed prior to the addition of the maleimide linker (unless TCEP is used, as it does not contain a thiol group). This can be achieved by SEC or dialysis.
Step 2: Conjugation Reaction
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired DAR.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
Step 3: Quenching the Reaction
-
To stop the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove unreacted this compound, quenching reagent, and any byproducts using SEC, dialysis, or TFF. The choice of method will depend on the scale of the reaction and the properties of the protein.
-
The purified conjugate can then be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and chromatography to determine the DAR and confirm purity.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Maleimide-Thiol Conjugation Reaction.
Caption: Functional Components of the Linker.
Experimental Workflow
Caption: Bioconjugation Experimental Workflow.
Conclusion
The this compound linker is a sophisticated and highly effective tool in the field of bioconjugation. Its well-defined mechanism of action, coupled with the beneficial properties imparted by the PEG spacer, allows for the creation of stable and effective bioconjugates with improved therapeutic potential. A thorough understanding of its chemistry, the influence of its components, and the specifics of its application through detailed protocols is paramount for researchers and drug developers aiming to harness its full potential in creating next-generation targeted therapies.
References
The Role of Mal-amido-PEG12-acid in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced biotherapeutics, the strategic linkage of molecules is paramount to efficacy and safety. Mal-amido-PEG12-acid has emerged as a pivotal heterobifunctional linker, enabling the precise and stable conjugation of biomolecules. This technical guide provides an in-depth exploration of its applications, reaction mechanisms, and the influence of its distinct structural components—a thiol-reactive maleimide, an amine-reactive carboxylic acid, and a 12-unit polyethylene glycol (PEG) spacer. We will delve into its critical role in the construction of antibody-drug conjugates (ADCs), protein-drug conjugates, and Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data on the impact of the PEG12 linker on conjugate properties, presents detailed experimental protocols for its use, and provides visual representations of key chemical and workflow principles to aid researchers in harnessing the full potential of this versatile bioconjugation tool.
Introduction to this compound: A Trifunctional Architect
This compound is a sophisticated crosslinker meticulously designed for the covalent attachment of diverse molecular entities. Its architecture is comprised of three key functional domains:
-
Maleimide Group: This moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This targeted reactivity allows for site-specific conjugation, a crucial aspect in preserving the biological activity of the parent molecule.[]
-
Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins.[2] This reaction is typically mediated by carbodiimide chemistry, for example, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS) to form a more stable amine-reactive ester.[2]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG chain is a hydrophilic and flexible spacer that confers several advantageous properties to the resulting bioconjugate.[3] These benefits include enhanced aqueous solubility, reduced steric hindrance between the conjugated molecules, and improved pharmacokinetic profiles by potentially reducing immunogenicity and clearance rates.[3]
This trifunctional nature makes this compound an invaluable tool in the development of complex biomolecular constructs where precise control over connectivity and physicochemical properties is essential.
Core Applications in Bioconjugation
The unique structural features of this compound lend themselves to a variety of cutting-edge applications in drug development and research.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is frequently employed in ADC development where the maleimide group is used to conjugate the linker to cysteine residues on the antibody, which can be engineered or exposed through the reduction of interchain disulfide bonds. The carboxylic acid end is then used to attach the cytotoxic payload. The PEG12 spacer helps to solubilize often hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC.
Protein and Peptide Modification
Beyond ADCs, this compound is utilized for the site-specific modification of proteins and peptides to introduce various functionalities. This can include the attachment of:
-
Fluorescent dyes or labels: For imaging and diagnostic applications.
-
Small molecule drugs: To create targeted protein-drug conjugates.
-
Other biomolecules: To generate novel fusion proteins or multi-functional complexes.
The PEG12 spacer in these applications helps to maintain the native conformation and activity of the protein by providing distance and flexibility between the protein and the attached molecule.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. This compound can be used in the synthesis of PROTACs to provide the necessary spacing and physicochemical properties for optimal ternary complex formation.
Data Presentation: Impact of PEG Linker Length
Qualitative Comparison of Different PEG Linker Lengths
This table provides a summary of the general trends observed with varying PEG linker lengths on key performance parameters of bioconjugates.
| Parameter | Short PEG Chains (e.g., PEG4) | Medium PEG Chains (e.g., PEG12) | Long PEG Chains (e.g., PEG24) |
| Solubility Enhancement | Moderate improvement in aqueous solubility. | Significant improvement, beneficial for hydrophobic molecules. | High level of solubility enhancement. |
| Steric Hindrance | Minimal steric hindrance, allowing easier access to the conjugation site. | Moderate steric hindrance, generally not a limiting factor for most proteins. | Significant steric hindrance, which can be a challenge for efficient conjugation at sterically hindered sites. |
| Pharmacokinetics (PK) | Less pronounced "stealth" effect, potentially leading to faster clearance. | Often represents an optimal balance, providing significant improvements in PK and tumor exposure. | Generally leads to longer circulation half-life and reduced clearance. |
| Immunogenicity | Lower potential for inducing an anti-PEG immune response. | Moderate potential for immunogenicity. | Higher potential to elicit an anti-PEG immune response, a critical consideration for in vivo applications. |
| Conjugate Stability | The stability of the maleimide-thiol bond is primarily dictated by the succinimide ring's susceptibility to hydrolysis and retro-Michael reaction, which is largely independent of the PEG chain length. However, the overall formulation stability might be influenced by the solubility characteristics imparted by the PEG chain. | The inherent stability of the maleimide-thiol linkage remains the primary concern. The PEG12 chain contributes to good overall conjugate stability in aqueous buffers and can reduce the risk of hydrolysis compared to shorter linkers. | While the chemical stability of the linkage is unaffected, the enhanced solubility and steric shielding from long PEG chains can protect the protein from proteolysis and aggregation, thus improving its functional stability. |
Quantitative Data on the Impact of PEG Linker Length on ADC Performance
The following table compiles quantitative data from various studies to illustrate the impact of PEG linker length on key ADC performance metrics. It is important to note that this data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Half-life | In Vivo Anti-Tumor Efficacy (% TGI) | Reference(s) |
| No PEG | ~8 | ~10 ng/mL | - | Baseline | |
| PEG2 | ~8 | ~10 ng/mL | - | - | |
| PEG4 | ~8 | ~10 ng/mL | - | - | |
| PEG8 | ~8 | ~10 ng/mL | - | - | |
| PEG12 | ~8 | ~10 ng/mL | - | Enhanced | |
| PEG24 | ~8 | ~10 ng/mL | Significantly Increased | 75-85 | |
| PEG4K | Not Specified | Reduced (4.5-fold) | 2.5-fold increase | Improved | |
| PEG10K | Not Specified | Reduced (22-fold) | 11.2-fold increase | Most Ideal |
TGI: Tumor Growth Inhibition
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Two-Step Protein-Molecule Conjugation via Thiol and Amine Reactivity
This protocol describes the conjugation of a molecule with a primary amine to a protein with a free thiol group using this compound.
Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
Amine-containing molecule (e.g., cytotoxic drug, fluorescent dye)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis materials
Procedure:
Step 1: Activation of this compound Carboxylic Acid
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 2: Conjugation of Activated Linker to Amine-Containing Molecule
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Add the activated Mal-amido-PEG12-NHS ester solution to the amine-containing molecule solution. A 1.5 to 3-fold molar excess of the activated linker is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
Step 3: Purification of the Maleimide-Activated Molecule
-
Purify the maleimide-activated molecule from excess reagents using reverse-phase HPLC.
-
Lyophilize the purified product and store it under dry, inert conditions.
Step 4: Conjugation to Thiol-Containing Protein
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
Dissolve the purified maleimide-activated molecule in the conjugation buffer.
-
Add a 5-10 fold molar excess of the maleimide-activated molecule to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Step 5: Quenching and Purification
-
Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Remove excess reagents and the quenched linker by size-exclusion chromatography (SEC) or dialysis.
Step 6: Characterization
-
Analyze the final conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Use SEC-HPLC to determine the purity and aggregation of the conjugate.
-
Confirm the identity and determine the drug-to-antibody ratio (DAR) using mass spectrometry (MS) and/or hydrophobic interaction chromatography (HIC).
Assessment of Conjugate Stability (Retro-Michael Reaction)
This protocol provides a workflow to assess the stability of the maleimide-thiol linkage in the presence of a competing thiol.
Materials:
-
Purified bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Analytical instrument: HPLC with a suitable column (e.g., reverse-phase or size-exclusion)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Analyze the aliquots by HPLC to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the use of this compound.
Reaction Mechanism of this compound
Experimental Workflow for ADC Synthesis
Logical Relationship of PEG Linker Properties
Conclusion
This compound stands as a cornerstone in the field of bioconjugation, offering a harmonious balance of reactivity, specificity, and beneficial physicochemical properties. Its heterobifunctional nature allows for the directed assembly of complex biomolecular architectures, most notably antibody-drug conjugates, with a high degree of control. The integral PEG12 spacer is not merely a passive linker but an active contributor to the solubility, stability, and pharmacokinetic profile of the final conjugate. While the selection of the optimal PEG linker length is application-dependent, the available data suggests that a medium-length PEG chain, such as PEG12, often provides a favorable compromise between enhanced in vivo performance and potential drawbacks like increased steric hindrance or immunogenicity. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively implement this compound in their work, thereby accelerating the development of next-generation biotherapeutics.
References
The Strategic Role of the PEG12 Spacer in Heterobifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Linkers and the Importance of Spacers
Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), represent a paradigm shift in therapeutic intervention. These molecules are engineered to bring two distinct entities into close proximity to elicit a specific biological outcome. A PROTAC, for example, recruits an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The efficacy of these molecules is not solely dependent on the binding affinities of their respective ligands but is critically influenced by the chemical linker that connects them.
The linker is far more than a simple tether; it is a crucial determinant of the molecule's overall physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[2] Linker composition, length, rigidity, and attachment points all have a profound impact on the formation and stability of the productive ternary complex (in the case of PROTACs), as well as on cellular permeability and solubility.[1][2]
Among the most utilized linker components are polyethylene glycol (PEG) chains.[1] Monodisperse PEG spacers are particularly advantageous due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed technical examination of the specific role of a 12-unit PEG spacer (PEG12) in the design and function of heterobifunctional linkers.
Core Functions and Physicochemical Impact of the PEG12 Spacer
The incorporation of a PEG12 spacer into a heterobifunctional linker imparts several key properties that are critical for preclinical and clinical success. These properties primarily revolve around mitigating the challenges associated with the high molecular weight and lipophilicity often characteristic of these complex molecules.
Enhanced Solubility and Reduced Aggregation
The repeating ethylene glycol units of the PEG12 chain are hydrophilic, significantly enhancing the aqueous solubility of the overall molecule. This is particularly crucial for hydrophobic warheads or E3 ligase ligands, which can otherwise lead to poor solubility, aggregation, and difficulties in formulation and administration. Improved solubility ensures the molecule remains viable in physiological buffers and systemic circulation.
Optimized Cell Permeability
While seemingly counterintuitive for a hydrophilic spacer, the PEG12 linker can improve cell permeability. PROTACs often violate traditional measures of "drug-likeness" (like Lipinski's Rule of Five) due to their large size. The flexible PEG12 chain can shield the polar surface area of the molecule by adopting folded conformations in lipophilic environments, such as the cell membrane. This "chameleonic" behavior facilitates passive diffusion across the lipid bilayer. However, it is a delicate balance, as excessively long or polar linkers can also hinder permeability. The optimal linker length is therefore highly dependent on the specific ligands it connects.
Influence on Ternary Complex Formation
For PROTACs, the length and flexibility of the linker are paramount for achieving a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG12 spacer provides a specific length and significant conformational flexibility, allowing the two protein-binding ligands to orient themselves optimally for favorable protein-protein interactions. A linker that is too short may cause steric clashes, preventing complex formation, while an overly long linker can result in an entropic penalty and lead to non-productive binding. Studies have shown that degradation efficiency is highly sensitive to linker length, with an optimal length often being required for maximal degradation (Dmax) and potency (DC50). For certain targets, linkers of at least 12 atoms are required to observe any degradation.
Quantitative Data on Linker Performance
The optimization of a heterobifunctional molecule is an empirical process, requiring the synthesis and testing of multiple linker variants. The following tables summarize representative data, compiled from various studies, illustrating the impact of linker composition and length on key performance metrics.
Table 1: Impact of Linker Length and Composition on Protein Degradation (Representative data for a BRD4-targeting PROTAC)
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl Chain | 12 | 55 | >95 | |
| PROTAC B | PEG4 | ~15 | 25 | >95 | |
| PROTAC C | PEG8 | ~27 | 18 | >95 | |
| PROTAC D | PEG12 | ~39 | 15 | >95 |
Table 2: Impact of Linker Composition on Physicochemical and Permeability Properties (Representative data for VHL-based PROTACs)
| PROTAC Variant | Linker Composition | Molecular Weight (Da) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| VHL-PROTAC 1 | Alkyl Chain | ~950 | 4.5 | 0.3 | |
| VHL-PROTAC 2 | PEG4 | ~1020 | 3.8 | 0.5 | |
| VHL-PROTAC 3 | PEG8 | ~1196 | 3.1 | 0.8 | |
| VHL-PROTAC 4 | PEG12 | ~1372 | 2.4 | 0.6 |
Note: The data presented are illustrative and compiled from multiple sources to demonstrate general trends. Actual values are highly dependent on the specific target, ligands, and experimental conditions.
Visualizing the Role of the PEG12 Linker
Diagrams generated using the Graphviz DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments in the evaluation of heterobifunctional molecules containing a PEG12 spacer.
Protocol: Synthesis of a Heterobifunctional PROTAC via Amide Coupling
This protocol describes a general liquid-phase synthesis for coupling a target-binding ligand (POI-Ligand-COOH) and an E3 ligase ligand (E3-Ligand-NH2) using a commercially available amine-PEG12-acid linker.
Materials:
-
POI-Ligand-COOH (1.0 eq)
-
Amino-PEG12-Acid (1.1 eq)
-
E3-Ligand-NH2 (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (4.4 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system
Methodology:
Step 1: Coupling of POI Ligand to PEG12 Linker
-
Dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add Amino-PEG12-Acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-PEG12-COOH) by flash column chromatography.
Step 2: Coupling of E3 Ligase Ligand to Intermediate
-
Dissolve the purified POI-PEG12-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Add E3-Ligand-NH2 (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight, monitoring progress by LC-MS.
-
Work up the reaction as described in Step 1 (points 4 and 5).
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a common method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (membrane integrity marker)
-
LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Prepare the PROTAC solutions in PBS at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%).
-
Start Assay: Add 200 µL of the PROTAC donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where Vd and Va are volumes of donor/acceptor wells, A is the membrane area, t is time, C_A(t) is the acceptor concentration at time t, and C_equilibrium is the concentration at equilibrium.
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol provides a standard method to quantify the degradation of a target protein in cells treated with a PROTAC to determine DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a desired time (e.g., 18-24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Repeat the immunoblotting process for the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Conclusion
The PEG12 spacer is a critical and versatile component in the design of advanced heterobifunctional therapeutics. Its primary roles are to enhance aqueous solubility, optimize cellular permeability, and provide the necessary length and flexibility to facilitate the formation of a productive ternary complex. The selection of a PEG12 linker, as opposed to shorter or longer PEG chains or more hydrophobic alkyl linkers, is a strategic decision based on the specific properties of the warhead and E3 ligase ligands. The experimental protocols provided herein offer a robust framework for the synthesis and systematic evaluation of these complex molecules, enabling the rational design of potent and effective targeted therapies.
References
An In-depth Technical Guide to Maleimide and Carboxylic Acid Functional Groups in Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, application, and practical considerations for using linkers containing maleimide and carboxylic acid functional groups. These functional groups are instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).
Core Concepts: The Chemistry of Maleimide and Carboxylic Acid Linkers
Heterobifunctional linkers possessing both maleimide and carboxylic acid functionalities offer an orthogonal approach to bioconjugation. This allows for a two-step sequential conjugation, providing precise control over the construction of complex biomolecules.
1.1. Maleimide-Thiol Conjugation
The maleimide group is an electrophilic compound that readily and selectively reacts with nucleophilic thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond.[1][2] The high selectivity for thiols within a pH range of 6.5-7.5 makes this a cornerstone of bioconjugation. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma.[4] This can lead to premature release of the conjugated payload. Strategies to enhance stability include the hydrolysis of the succinimide ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.
1.2. Carboxylic Acid-Amine Conjugation
The carboxylic acid group provides a versatile handle for conjugation to primary amines, such as those on the lysine residues of antibodies or other biomolecules. Direct amide bond formation between a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid is typically activated to a more reactive intermediate. A widely used method is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide and carboxylic acid linkers to facilitate comparison and experimental design.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines becomes competitive above pH 7.5. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature is common for faster kinetics; 4°C can be used for sensitive proteins. |
| Reaction Time | 30 minutes to overnight | Reaction is often rapid, but longer times can ensure completion. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide reagent is often used to drive the reaction to completion. |
Table 2: Stability of Maleimide-Thiol Conjugates
| Linker/Adduct Type | Condition | Half-life (t½) | Reference(s) |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | 20 - 80 hours | |
| Conventional N-alkyl maleimide adducts | In vitro incubation | > 1 week | |
| Ring-opened succinamic acid thioethers | In vitro incubation | > 2 years | |
| Maleamic methyl ester-based ADC | In albumin solution at 37°C for 14 days | ~3.8% payload shed | |
| Self-hydrolyzing maleimide ADC | In N-acetyl cysteine buffer (pH 8, 37°C) for 2 weeks | No measurable drug loss |
Table 3: Reaction Conditions for EDC/NHS-Mediated Amide Coupling
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 7.2 | Most efficient for the activation of the carboxyl group with EDC and NHS. |
| Coupling pH | 7.0 - 8.0 | Most efficient for the reaction of the NHS-activated molecule with primary amines. |
| EDC Molar Excess (to Carboxylic Acid) | 1.2 - 2 equivalents | To ensure efficient activation. |
| NHS Molar Excess (to Carboxylic Acid) | 2 - 5 equivalents | To stabilize the active intermediate. |
| Reaction Time (Activation) | 15 - 60 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 hours to overnight | At room temperature or 4°C. |
Experimental Protocols
3.1. Protocol for Maleimide-Thiol Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with a maleimide-containing molecule.
-
Protein Preparation:
-
Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). The buffer should not contain any thiols.
-
If necessary to reduce disulfide bonds to generate free thiols, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide-containing reagent in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
-
3.2. Protocol for Two-Step EDC/NHS-Mediated Amide Coupling
This protocol describes the activation of a carboxylic acid-containing molecule and subsequent conjugation to an amine-containing protein.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an amine-free and carboxyl-free buffer at pH 5.0-6.0 (e.g., MES buffer).
-
Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to a final concentration of 5 mM).
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Quenching and Buffer Exchange (Optional but Recommended):
-
Quench the EDC by adding a thiol-containing compound like 2-mercaptoethanol (to a final concentration of 20 mM).
-
Remove excess quenching reagent and unreacted activation reagents using a desalting column equilibrated with a coupling buffer at pH 7.2-7.5 (e.g., PBS).
-
-
Amine Coupling:
-
Add the amine-containing protein to the activated molecule solution, typically at an equimolar ratio.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the conjugate from unreacted protein and small molecules by size-exclusion chromatography or dialysis.
-
Visualizations: Pathways, Workflows, and Relationships
4.1. Chemical Reactions
Caption: Core bioconjugation reactions of maleimide and carboxylic acid functional groups.
4.2. Experimental Workflow for ADC Synthesis
Caption: A typical experimental workflow for the synthesis of an ADC.
4.3. Signaling Pathway Targeted by an ADC
References
Applications of PEGylated Linkers in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug delivery. PEGylated linkers have demonstrated profound success in enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, including proteins, peptides, small molecules, and antibody-drug conjugates (ADCs). By increasing the hydrodynamic size, PEGylation prolongs the circulation half-life of drugs by reducing renal clearance.[1][] Furthermore, the hydrophilic shield created by the PEG linker can mask the therapeutic agent from the host's immune system, thereby reducing immunogenicity and antigenicity.[1][3] This guide provides an in-depth technical overview of the applications of PEGylated linkers in drug delivery, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this field.
Core Principles of PEGylation in Drug Delivery
PEGylation fundamentally alters the physicochemical properties of a therapeutic agent.[1] The flexible and hydrophilic nature of the PEG polymer chain creates a protective layer around the drug molecule. This "shielding" effect has several key consequences that are beneficial for drug delivery:
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of the PEGylated drug conjugate significantly reduces its rate of renal filtration, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG layer can mask immunogenic epitopes on the surface of protein-based drugs, making them less likely to be recognized and cleared by the immune system.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for intravenous administration. It can also protect drugs from enzymatic degradation.
-
Improved Pharmacokinetics: The altered size and polarity of PEGylated drugs can lead to more favorable tissue distribution and reduced off-target accumulation.
Quantitative Impact of PEGylation on Pharmacokinetics and Efficacy
The benefits of PEGylation are not merely qualitative. Numerous studies have quantified the significant improvements in drug performance upon conjugation with PEG linkers. The following tables summarize key quantitative data from various studies, comparing PEGylated therapeutics to their non-PEGylated counterparts.
Table 1: Impact of PEGylation on the Pharmacokinetic Parameters of Therapeutic Proteins and Peptides
| Therapeutic Agent | PEG Size (kDa) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference |
| Interferon alpha-2a | 12 (linear) | 3.8 hours | 65 hours | ~17 | |
| Interferon alpha-2b | 12 (linear) | 3-8 hours | ~40 hours | ~5-13 | |
| Asparaginase | 5 (linear, multiple) | 20 hours | 357 hours | ~18 | |
| F(ab')2 of anti-IL-8 antibody | Not Specified | 8.5 hours | 48 hours | ~5.6 | |
| Equine Anti-SARS-CoV-2 F(ab')2 | Not Specified | 38.32 hours | 71.41 hours | ~1.86 | |
| TNF-α | Not Specified | 0.047 hours | 2.25 hours | ~48 |
Table 2: Influence of PEGylation on the Efficacy of Anticancer Agents
| Drug Formulation | Cell Line | Non-PEGylated IC50 (µg/mL) | PEGylated IC50 (µg/mL) | Reference |
| Ascorbic Acid | MCF-7 | 150.80 ± 26.50 | 23.3 ± 3.73 (in PEG-CS NPs) | |
| Oxaliplatin | MCF-7 | 147.70 ± 63.91 | 17.98 ± 3.99 (in PEG-CS NPs) | |
| Platinum(IV) Complex (Compound 4) | A2780cis | 15.62 ± 1.24 µM (Cisplatin) | 0.32 ± 0.012 µM |
Types of PEGylated Linkers and Their Applications
The design of the PEGylated linker is critical to the overall performance of the drug conjugate. Linkers can be broadly categorized as non-cleavable or cleavable, with the choice depending on the desired mechanism of drug release.
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the drug and the PEG chain. The drug is released upon the complete degradation of the carrier molecule, such as an antibody in an ADC, within the target cell. This strategy offers high plasma stability, minimizing premature drug release and off-target toxicity.
Cleavable Linkers
Cleavable linkers are designed to release the drug from the PEG carrier in response to specific triggers within the target microenvironment, such as:
-
Acid-Labile Linkers: These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes, or the tumor microenvironment.
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of PEGylated drug conjugates.
Protocol for N-terminal Specific PEGylation of a Protein
This protocol describes a common method for achieving site-specific PEGylation at the N-terminus of a protein by controlling the reaction pH.
Materials:
-
Protein of interest
-
PEG-aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis buffer: PBS, pH 7.4
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5 to 10-fold molar excess of PEG-aldehyde to the protein solution.
-
Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 24-48 hours.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 1 hour at room temperature.
-
Remove unreacted PEG and byproducts by dialysis against PBS at 4°C with multiple buffer changes.
-
Analyze the purified PEGylated protein using SDS-PAGE and size-exclusion chromatography (SEC) to confirm conjugation and purity.
Protocol for Characterization of PEGylated Nanoparticles
This protocol outlines the key characterization techniques for PEGylated nanoparticles.
1. Size and Size Distribution (Dynamic Light Scattering - DLS):
-
Disperse the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.25 is generally considered acceptable for drug delivery applications.
2. Zeta Potential:
-
Measure the zeta potential of the nanoparticle suspension to assess surface charge and colloidal stability.
3. Drug Loading and Encapsulation Efficiency:
-
Separate the drug-loaded nanoparticles from the unencapsulated drug using a suitable method (e.g., centrifugation, dialysis).
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
4. In Vitro Drug Release:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots.
Visualizing Key Concepts in PEGylated Drug Delivery
The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways, experimental workflows, and logical relationships relevant to PEGylated drug delivery.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Doxorubicin, a common anticancer drug, can be delivered via PEGylated liposomes (e.g., Doxil®). Its mechanism of action involves DNA intercalation and the generation of reactive oxygen species, ultimately leading to apoptosis.
Caption: Doxorubicin's dual mechanism of action leading to apoptosis.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
The development of a PEGylated ADC is a multi-step process involving antibody production, linker-drug synthesis, conjugation, and extensive characterization.
Caption: A streamlined workflow for the development of PEGylated ADCs.
Logical Relationship: Decision Tree for Linker Selection
The choice between a cleavable and non-cleavable linker is a critical decision in the design of a drug conjugate, influenced by factors such as the target, the payload, and the desired therapeutic window.
Caption: A decision-making framework for selecting the appropriate linker type.
Future Perspectives and Conclusion
PEGylation technology continues to evolve, with ongoing research focused on the development of next-generation PEG linkers with enhanced properties. These include biodegradable PEGs, PEGs with novel architectures (e.g., branched, multi-arm), and linkers that respond to more specific biological triggers. Despite concerns about the potential for anti-PEG antibodies, PEGylation remains a highly effective and widely used strategy for improving the therapeutic index of a broad range of drugs. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to harness the power of PEGylated linkers for the next generation of advanced therapeutics.
References
An In-depth Technical Guide to Thiol-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-reactive crosslinkers are chemical reagents designed to covalently link molecules containing free sulfhydryl groups (-SH), primarily found in the cysteine residues of proteins and peptides.[1][2] This specificity makes them invaluable tools in research, diagnostics, and therapeutics, enabling the precise conjugation of biomolecules.[1][3] Their applications range from studying protein structure and interactions to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[4] This guide provides a comprehensive overview of the major classes of thiol-reactive crosslinkers, their mechanisms of action, quantitative properties, and detailed experimental protocols for their use.
Core Concepts in Thiol-Reactive Crosslinking
Successful bioconjugation using thiol-reactive crosslinkers relies on understanding several key principles:
-
Thiol Availability: The target molecule must possess a free, reduced sulfhydryl group. In many proteins, cysteine residues exist as disulfide bonds (-S-S-), which are unreactive towards these crosslinkers. Therefore, a reduction step is often necessary to break these bonds and expose the reactive thiols.
-
pH Dependence: The reactivity of most thiol-reactive groups is pH-dependent. For instance, maleimides react specifically with sulfhydryls at a pH range of 6.5-7.5. At pH values above 8.5, their reactivity towards primary amines increases, and the maleimide group itself is more susceptible to hydrolysis.
-
Homobifunctional vs. Heterobifunctional Crosslinkers:
-
Homobifunctional crosslinkers possess two identical reactive groups, making them suitable for linking molecules with the same functional group in a single step. This can sometimes lead to polymerization or self-conjugation.
-
Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, controlled conjugation of two different molecules, which minimizes undesirable side reactions. A common combination is an amine-reactive group (like an NHS ester) and a thiol-reactive group (like a maleimide).
-
-
Spacer Arm: The chain of atoms connecting the reactive groups is the spacer arm. Its length is a critical consideration, influencing the distance between the conjugated molecules. Spacer arms can also incorporate elements like polyethylene glycol (PEG) to enhance solubility and reduce immunogenicity.
-
Cleavable vs. Non-Cleavable Linkers:
-
Non-cleavable linkers form stable, permanent bonds.
-
Cleavable linkers contain a bond that can be broken under specific conditions, such as reduction (disulfide bonds) or enzymatic cleavage. This is particularly useful in applications like drug delivery, where the payload needs to be released at the target site.
-
Major Classes of Thiol-Reactive Functional Groups
The choice of thiol-reactive group depends on the specific application, desired stability of the linkage, and reaction conditions.
Maleimides
Maleimides are the most widely used thiol-reactive functional group due to their high specificity and reactivity towards sulfhydryls under physiological conditions. The reaction proceeds via a Michael addition, forming a stable, non-reversible thioether bond.
Mechanism of Action: The maleimide group contains a double bond that is highly susceptible to nucleophilic attack by the thiolate anion (RS-). This reaction is most efficient at a pH of 6.5-7.5. While the resulting thiosuccinimide linkage is generally stable, it has been shown to undergo hydrolysis or retro-Michael addition, which can be a concern in certain therapeutic applications, leading to the development of more stable "next-generation" maleimides.
Haloacetyls (Iodoacetyls and Bromoacetyls)
Haloacetyl groups react with sulfhydryls through nucleophilic substitution, where the sulfur atom displaces the halogen, forming a stable thioether linkage. This reaction is typically performed at a physiological pH. While effective, haloacetyls can exhibit some reactivity towards other nucleophilic amino acid side chains, such as histidine, if no free thiols are present or if a large excess of the reagent is used.
Pyridyl Disulfides
Pyridyl disulfides react with free sulfhydryls via a disulfide exchange reaction. This process forms a new disulfide bond between the crosslinker and the target molecule, releasing pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress. A key advantage of this chemistry is that the resulting disulfide linkage is cleavable by reducing agents like dithiothreitol (DTT), which can be desirable for applications requiring the release of a conjugated molecule.
Other Thiol-Reactive Groups
Other functional groups that react with thiols include vinyl sulfones, acrylamides, and epoxides, each with distinct reactivity profiles and applications. Vinyl sulfones, for instance, are used in the formation of hydrogels for drug delivery.
Quantitative Data of Common Thiol-Reactive Crosslinkers
The selection of an appropriate crosslinker is often guided by its specific properties. The following tables summarize key quantitative data for several common thiol-reactive crosslinkers.
Table 1: Properties of Heterobifunctional Amine- and Thiol-Reactive Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cell Permeable | Cleavable |
| SMCC | NHS ester, Maleimide | 8.3 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No | No |
| LC-SMCC | NHS ester, Maleimide | 13.5 | No | Yes | No |
| SM(PEG)n | NHS ester, Maleimide | 17.6 - 95.2 | Yes | No | No |
| SPDP | NHS ester, Pyridyl disulfide | 6.8 | No | Yes | Yes (by reducing agents) |
| LC-SPDP | NHS ester, Pyridyl disulfide | 15.7 | No | Yes | Yes (by reducing agents) |
| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyl disulfide | 15.7 | Yes | No | Yes (by reducing agents) |
Data compiled from multiple sources.
Table 2: Properties of Homobifunctional Thiol-Reactive Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cell Permeable | Cleavable |
| BMOE | Bismaleimidoethane | 8.0 | No | Yes | No |
| BM(PEG)2 | Bismaleimido-di(ethylene glycol) | 14.7 | Yes | No | No |
| BM(PEG)3 | Bismaleimido-tri(ethylene glycol) | 17.6 | Yes | No | No |
| DTME | Dithio-bismaleimidoethane | 13.2 | No | Yes | Yes (by reducing agents) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing thiol-reactive crosslinkers.
Protocol 1: General Procedure for Protein-Protein Conjugation using a Heterobifunctional Crosslinker (e.g., Sulfo-SMCC)
This two-step protocol is designed to conjugate two different proteins (Protein A and Protein B) while minimizing self-conjugation.
Materials:
-
Protein A (to be activated with the crosslinker)
-
Protein B (containing a free thiol)
-
Sulfo-SMCC crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reducing Agent (if Protein B has disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
Step 1: Maleimide-Activation of Protein A
-
Dissolve Protein A in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Dissolve Sulfo-SMCC in Conjugation Buffer immediately before use.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The maleimide-activated Protein A is now ready for conjugation.
Step 2: Conjugation to Thiol-Containing Protein B
-
If Protein B contains disulfide bonds, reduce them by incubating with a 10- to 20-fold molar excess of DTT for 30 minutes at room temperature. TCEP can also be used and does not need to be removed before conjugation. If DTT is used, it must be removed via a desalting column.
-
Combine the maleimide-activated Protein A with the thiol-containing Protein B in a 1:1 molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, add a final concentration of 10-50 mM cysteine or β-mercaptoethanol to react with any unreacted maleimide groups. Incubate for 15 minutes.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unreacted proteins.
Protocol 2: Antibody-Drug Conjugation (ADC) via Thiol-Reactive Linker
This protocol describes the partial reduction of an antibody's interchain disulfide bonds followed by conjugation to a drug-linker payload.
Materials:
-
Antibody (e.g., IgG)
-
Drug-Linker construct with a maleimide group
-
Reduction Buffer: PBS with 1 mM DTPA, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Conjugation Buffer: PBS with 1 mM DTPA, pH 7.0-7.5
-
Quenching Solution: N-acetylcysteine or cysteine
-
Desalting columns (e.g., G25)
Procedure:
Step 1: Partial Reduction of the Antibody
-
Prepare the antibody in Reduction Buffer at a concentration of 5-10 mg/mL.
-
To achieve a drug-to-antibody ratio (DAR) of approximately 4, add ~4.2 molar equivalents of DTT or TCEP to the antibody solution. For a DAR of 2, use ~1.8 equivalents.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Cool the reaction mixture on ice and purify the partially reduced antibody using a desalting column equilibrated with cold Conjugation Buffer.
Step 2: Conjugation of Drug-Linker
-
Immediately after purification, determine the concentration of the reduced antibody.
-
Dissolve the maleimide-containing drug-linker in an appropriate solvent (e.g., DMA or DMSO) and add it to the reduced antibody solution. A molar excess of the drug-linker (e.g., 4.6 equivalents for a target DAR of 4) is typically used.
-
Incubate the conjugation reaction on ice for 1 hour or at room temperature for 30 minutes.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine relative to the drug-linker and incubate for 20 minutes.
-
Purify the resulting ADC using a desalting column or other chromatography methods to remove excess drug-linker and quenching agent.
-
Characterize the final ADC for DAR, purity, and aggregation.
Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and relationships in thiol-reactive crosslinking.
Caption: Workflow for heterobifunctional protein-protein conjugation.
Caption: Step-wise workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Classification of thiol-reactive crosslinkers.
Conclusion
Thiol-reactive crosslinkers are indispensable reagents for the site-specific modification and conjugation of biomolecules. The diverse array of available crosslinkers, with varying reactive groups, spacer arm lengths, and cleavability, provides researchers and drug developers with a versatile toolbox to address a wide range of scientific challenges. A thorough understanding of the underlying chemistry, careful selection of the appropriate reagent, and optimization of reaction protocols are crucial for achieving successful and reproducible results in bioconjugation. The continued development of novel crosslinking technologies promises to further expand the capabilities and applications in this dynamic field.
References
- 1. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 3. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 4. Thiol reactive Linkers | AxisPharm [axispharm.com]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using Mal-amido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Mal-amido-PEG12-acid. This linker features a maleimide group for covalent attachment to thiol residues on an antibody and a terminal carboxylic acid for conjugation to an amine-containing payload, connected by a 12-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and extend circulation time.[1][2][3][4]
The synthesis is a two-stage process that begins with the conjugation of the cytotoxic drug to the linker, followed by the conjugation of the drug-linker construct to the monoclonal antibody.
Part 1: Synthesis of the Drug-Linker Conjugate
This initial phase involves the activation of the carboxylic acid on the this compound linker and its subsequent reaction with an amine-containing drug to form a stable amide bond.
Experimental Protocol
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.[1]
-
Stir the reaction mixture at room temperature for 15-30 minutes. The optimal pH for this activation step is between 4.5 and 7.2.
-
-
Conjugation to the Amine-Containing Drug:
-
In a separate vessel, dissolve 1.2 equivalents of the amine-containing drug in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
To facilitate the amine coupling, raise the pH of the reaction mixture to 7.2-7.5 by adding 2-3 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
The progress of the reaction can be monitored using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted NHS-activated linker by adding hydroxylamine or Tris buffer.
-
Purify the resulting maleimide-activated drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the purified product for storage at -20°C or below, ensuring it is protected from light and moisture.
-
Quantitative Data Summary
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Linker |
| N-hydroxysuccinimide (NHS) | 1.5 | Carboxylic acid activator |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.5 | Carboxylic acid activator |
| Amine-containing Drug | 1.2 | Payload |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Base for amine coupling |
Table 1: Molar ratios for the synthesis of the drug-linker conjugate.
Workflow Diagram
Caption: Workflow for Drug-Linker Synthesis.
Part 2: Conjugation of Drug-Linker to Antibody
The second part of the process involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the purified drug-linker conjugate.
Experimental Protocol
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline, PBS) with a pH between 6.5 and 7.5. The buffer should be degassed to prevent re-oxidation of the thiols.
-
Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Incubate the mixture at 37°C for 30-90 minutes to reduce the disulfide bonds. The optimal incubation time and temperature may need to be determined empirically for each specific antibody.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified maleimide-activated drug-linker in a small volume of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker to the antibody is recommended.
-
Ensure the final concentration of the organic solvent in the reaction mixture is kept below 10% to prevent denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a 20-fold excess of N-acetylcysteine or cysteine and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker and other small molecules.
-
The purified ADC can be analyzed for concentration, aggregation (by SEC), and drug-to-antibody ratio (DAR).
-
Store the final ADC solution at -80°C.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Excess of Reducing Agent (TCEP/DTT) | 10-20 fold | To ensure sufficient reduction of disulfide bonds. |
| Reduction Incubation Time | 30-90 minutes | May require optimization for specific antibodies. |
| Reduction Incubation Temperature | 37°C | |
| Molar Excess of Drug-Linker | 5-10 fold | To drive the conjugation reaction to completion. |
| Final Organic Solvent Concentration | <10% | To maintain antibody integrity. |
| Conjugation Incubation Time | 1-2 hours (RT) or overnight (4°C) | |
| Molar Excess of Quenching Agent | 20-fold | To cap unreacted maleimides. |
Table 2: Key parameters for the conjugation of the drug-linker to the antibody.
Workflow Diagram
Caption: Workflow for ADC Synthesis.
Overall ADC Synthesis Pathway
The following diagram illustrates the complete chemical transformation from the individual components to the final Antibody-Drug Conjugate.
Caption: Overall ADC Synthesis Pathway.
References
Activating Mal-amido-PEG12-acid: A Detailed Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of the terminal carboxylic acid on Mal-amido-PEG12-acid, a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The maleimide group allows for covalent linkage to thiol-containing molecules, such as cysteine residues on proteins, while the carboxylic acid requires activation to react with primary amines.
Introduction to this compound
This compound is a versatile linker that features a maleimide functional group and a terminal carboxylic acid, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] The PEG chain enhances solubility in aqueous media and can reduce the immunogenicity of the resulting conjugate.[1][2] The terminal carboxylic acid is unreactive towards amines and requires activation to form a stable amide bond.[1] The most common and effective method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
The Chemistry of Carboxylic Acid Activation
The activation of the carboxylic acid of this compound using EDC and NHS proceeds in two main steps. First, EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve efficiency and create a more stable active intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less prone to hydrolysis and can be reacted with a primary amine under slightly basic conditions to form a stable amide bond.
Experimental Protocols
This section provides detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Protocol 1: One-Pot Activation and Conjugation
This protocol is suitable for robust amine-containing molecules where the presence of coupling reagents does not interfere with their function.
Workflow for One-Pot Activation and Conjugation
Caption: One-pot activation and conjugation workflow.
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Prepare the amine-containing molecule in Conjugation Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation and Conjugation:
-
In a reaction tube, add the desired amount of this compound to the amine-containing molecule solution.
-
Add a 2-4 mM final concentration of EDC and a 5-10 mM final concentration of Sulfo-NHS. A molar excess of EDC and NHS over the this compound is recommended (see Table 1).
-
The activation reaction is most efficient at pH 4.5-7.2, while the reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8. Therefore, the reaction mixture should be maintained at a pH between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or hydroxylamine.
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Protocol 2: Two-Step Activation and Conjugation
This protocol is recommended when the amine-containing molecule is sensitive to the coupling reagents or when better control over the conjugation reaction is desired.
Workflow for Two-Step Activation and Conjugation
References
Application Note: Optimizing pH for Maleimide-Thiol Conjugation Reactions
Introduction
Maleimide-thiol conjugation is a cornerstone of bioconjugation chemistry, prized for its high efficiency and specificity.[1] This Michael addition reaction facilitates the covalent linkage of biomolecules, such as proteins, peptides, and oligonucleotides, by forming a stable thioether bond between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue.[2][3] The reaction proceeds rapidly under mild, often physiological, conditions, making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[1][4] However, the success of this conjugation is critically dependent on several factors, with the pH of the reaction medium being the most influential parameter. This document provides a detailed guide to understanding and optimizing the reaction pH to ensure high yield, selectivity, and stability of the final conjugate.
The Critical Role of pH in Maleimide-Thiol Chemistry
The rate and specificity of the maleimide-thiol reaction are highly pH-dependent. The reaction requires the nucleophilic attack of a deprotonated thiol group (a thiolate anion, R-S⁻) on the electron-deficient double bond of the maleimide ring. The concentration of the reactive thiolate anion is governed by the pKa of the thiol and the pH of the buffer, as described by the Henderson-Hasselbalch equation. Therefore, controlling the pH is essential to balance the availability of the reactive thiolate with the potential for undesirable side reactions.
The optimal pH for maleimide-thiol conjugation is a carefully maintained window between pH 6.5 and 7.5 .
-
Below pH 6.5: The concentration of the nucleophilic thiolate anion is low because the thiol group (R-SH) remains predominantly protonated. This leads to a significantly slower reaction rate.
-
Within the optimal range (pH 6.5-7.5): This range provides a sufficient concentration of thiolate for an efficient reaction while maintaining high chemoselectivity for thiol groups over other nucleophilic groups, such as amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation.
-
Above pH 7.5: While the reaction rate with thiols may increase, two significant side reactions become prominent:
-
Reaction with Amines: The chemoselectivity is lost as primary amines (e.g., the ε-amino group of lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide, leading to non-specific labeling.
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols, thereby reducing the conjugation efficiency.
-
Furthermore, the stability of the resulting thiosuccinimide conjugate can also be compromised at higher pH values, potentially leading to ring-opening or a retro-Michael reaction. For conjugates involving an N-terminal cysteine, elevated pH can also accelerate an intramolecular rearrangement to form a stable six-membered thiazine ring, which can complicate product characterization.
Quantitative Data Summary
The following table summarizes the key effects of pH on the maleimide-thiol conjugation reaction.
| pH Range | Reaction Rate with Thiols | Chemoselectivity | Predominant Side Reactions | Notes |
| < 6.5 | Very Slow | High | - | The thiol group is mostly protonated (R-SH), making it a poor nucleophile. |
| 6.5 - 7.5 | Optimal | Excellent | Minimal | This is the recommended range for achieving high yield and specificity. At pH 7.0, the thiol reaction is ~1000x faster than the amine reaction. |
| > 7.5 | Increases | Poor | - Reaction with primary amines (e.g., lysine). - Hydrolysis of the maleimide ring. | Loss of specificity and reduction in active maleimide concentration. |
| ≥ 8.0 | High | Very Poor | - Significant maleimide hydrolysis. - Potential instability of the thioether conjugate. | This pH range should generally be avoided for conjugation. |
Visualizations
Caption: Reaction pathways for maleimide at different pH values.
Caption: General experimental workflow for maleimide-thiol conjugation.
Experimental Protocols
This protocol provides a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
A. Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized reagent (e.g., CF® Dye Maleimide, Maleimide-PEG)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM) adjusted to pH 7.0-7.5. The buffer must not contain any thiol-containing compounds.
-
Degassing Equipment: Vacuum pump or inert gas (nitrogen or argon) supply.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended over DTT as excess TCEP does not need to be removed prior to conjugation.
-
Solvent for Maleimide: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25), dialysis cassette, or FPLC/HPLC system.
B. Protocol for Protein Conjugation
-
Preparation of Thiol-Containing Protein: a. Dissolve the protein to be labeled in the degassed Conjugation Buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL. b. Degas the buffer and protein solution by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., argon) to prevent the re-oxidation of thiols to disulfide bonds. c. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bridges, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Preparation of Maleimide Stock Solution: a. Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF. b. Vortex briefly to ensure the reagent is fully dissolved. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
-
Conjugation Reaction: a. While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over the protein. This ratio should be optimized for each specific application. b. Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (if using a fluorescent dye). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: a. Following incubation, remove the unreacted maleimide reagent and any byproducts. b. For proteins, a common method is gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). c. Alternative methods include dialysis, tangential flow filtration (TFF), or chromatography (e.g., FPLC, HPLC) for higher resolution purification.
C. Determination of Degree of Labeling (DOL)
For conjugates involving a dye or other chromophore, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label. A correction factor is often needed to account for the label's absorbance at 280 nm.
Equation: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_label)
Where:
-
A_max = Absorbance of the conjugate at the λ_max of the label.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_label = Molar extinction coefficient of the label at its λ_max.
-
CF = Correction factor (A_280 / A_max) of the free label.
The pH is the most critical parameter in maleimide-thiol conjugation. By maintaining the reaction pH within the optimal range of 6.5-7.5, researchers can ensure high reaction efficiency and chemoselectivity, leading to the formation of specific, stable thioether conjugates. Adherence to the protocols and considerations outlined in this note will enable drug development professionals and scientists to successfully leverage this powerful bioconjugation technique for a wide range of applications.
References
Creating Stable Thioether Bonds with Mal-amido-PEG12-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Mal-amido-PEG12-acid in creating stable thioether bonds for bioconjugation. This compound is a heterobifunctional linker containing a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and a carboxylic acid group for subsequent conjugation to amine-containing molecules. The 12-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Principle of Thioether Bond Formation
The formation of a stable thioether bond using this compound is based on the Michael addition reaction between the maleimide group and a thiol group, typically from a cysteine residue in a protein or peptide. This reaction is highly specific and efficient under mild conditions, resulting in a stable covalent bond.
Key Features of the Maleimide-Thiol Reaction:
-
High Specificity: The maleimide group exhibits high reactivity towards thiol groups at a pH range of 6.5-7.5, with minimal cross-reactivity with other functional groups like amines within this pH range.
-
Stable Bond Formation: The resulting thioether bond is generally stable under physiological conditions. However, the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which can be mitigated by hydrolysis of the succinimide ring to the more stable succinamic acid form.
-
Mild Reaction Conditions: The conjugation can be performed at room temperature in aqueous buffers, which is ideal for maintaining the integrity of sensitive biomolecules.
Applications of this compound
The unique properties of this compound make it a versatile tool in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the specificity of the antibody for targeted drug delivery.
-
PEGylation of Proteins and Peptides: The hydrophilic PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation half-life.
-
Surface Modification: Immobilization of biomolecules onto surfaces of nanoparticles, biosensors, and other materials to enhance their biocompatibility and functionality.
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins or other thiol-containing molecules for imaging and diagnostic applications.
Experimental Protocols
General Considerations
-
Maleimide Stability: Maleimide groups can hydrolyze at pH values above 7.5. It is recommended to prepare solutions of this compound immediately before use and to perform the conjugation reaction within the optimal pH range of 6.5-7.5.
-
Thiol Availability: For proteins, ensure that the cysteine residues intended for conjugation are in their reduced (free thiol) form. Disulfide bonds may need to be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Excess reducing agent must be removed before adding the maleimide linker.
-
Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols.
Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the conjugation of the maleimide group of this compound to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)
-
Reducing Agent (optional): TCEP solution (10 mM)
-
Quenching Reagent: L-cysteine or N-acetylcysteine solution (1 M)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation (Reduction of Disulfides - if necessary):
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is required, add a 10- to 20-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a molar excess of a quenching reagent (e.g., L-cysteine) and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) using a desalting column or by dialysis against the conjugation buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy.
-
Analyze the purity and molecular weight of the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry.
-
Data Presentation
The following tables provide representative data for the conjugation of this compound. Note that optimal conditions may vary depending on the specific biomolecules and experimental setup.
| Parameter | Recommended Range | Typical Value |
| Reaction Conditions | ||
| pH | 6.5 - 7.5 | 7.2 |
| Temperature | 4 - 25 °C | Room Temperature |
| Reaction Time | 1 - 12 hours | 2 hours |
| Molar Ratio (Linker:Protein) | 5:1 - 20:1 | 10:1 |
| Conjugation Efficiency | ||
| Expected Yield | > 80% | ~90% |
| Stability of Thioether Bond | ||
| Half-life in Plasma (Hydrolyzed) | > 2 years | > 2 years |
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation and purity | Higher molecular weight band for the conjugate compared to the unconjugated protein. |
| SEC-HPLC | Determine purity and aggregation | A major peak corresponding to the monomeric conjugate with minimal aggregation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm conjugation and determine mass | A mass shift corresponding to the addition of the this compound linker. |
Visualizations
Caption: Reaction mechanism of thioether bond formation.
Caption: Workflow for protein conjugation.
Caption: Key factors affecting conjugation efficiency.
Application Notes and Protocols for Site-Specific PEGylation of Therapeutic Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Conventional non-specific PEGylation often results in a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, which can lead to reduced bioactivity and potential immunogenicity. Site-specific PEGylation addresses these limitations by attaching PEG to a predetermined site on the protein, yielding a homogeneous product with preserved biological function and improved therapeutic efficacy.[1][2][3][4] This document provides detailed application notes and protocols for several key site-specific PEGylation methods.
Key Methodologies for Site-Specific PEGylation
Several powerful techniques have been developed for site-specific PEGylation of therapeutic proteins. The choice of method depends on the protein's structure, the desired site of modification, and the available resources. The most common and effective strategies include:
-
N-terminal Selective PEGylation: This method leverages the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues, allowing for selective modification under controlled pH conditions.[5]
-
Cysteine-Targeted PEGylation: This approach involves the introduction of a unique cysteine residue at a specific site on the protein surface through genetic engineering. The free sulfhydryl group of the cysteine is then selectively targeted by PEG reagents like PEG-maleimide.
-
Enzyme-Mediated PEGylation: Enzymes such as transglutaminase (TGase) and sortase A offer high specificity for protein modification. TGase catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine on PEG, while sortase A recognizes a specific sorting signal and ligates a PEG molecule to it.
-
Unnatural Amino Acid (UAA) Incorporation and Click Chemistry: This advanced method involves the site-specific incorporation of an unnatural amino acid bearing a bio-orthogonal functional group (e.g., an azide or alkyne) into the protein. This group then reacts specifically with a complementary PEG derivative via "click" chemistry, ensuring precise and efficient conjugation.
Data Presentation: Comparison of PEGylation Strategies
The following table summarizes quantitative data from studies on site-specifically PEGylated therapeutic proteins, highlighting the improvements in their properties compared to non-PEGylated or randomly PEGylated counterparts.
| Therapeutic Protein | PEGylation Method | PEG Size (kDa) | Key Findings | Reference |
| Interferon-β-1b | Cysteine-Targeted (at N25C) | 5 | 11- to 78-fold improved in vitro bioactivity compared to unPEGylated protein. | |
| Interferon-β-1b | Cysteine-Targeted (at F111C) | 20, 30, 40 | Improved pharmacokinetic properties and enhanced antitumor activity in vivo compared to IFN-β. | |
| Human Growth Hormone (hGH) | N-terminal Selective (PEG-aldehyde) | 20 | Increased systemic exposure and a 4.5-fold increase in half-life in rats compared to unmodified hGH. | |
| Human Growth Hormone (hGH) | Transglutaminase-Mediated (at Gln141) | 20 | Preserved native-like secondary structure and a 4.5-fold increase in half-life in rats. | |
| Growth Hormone-Releasing Factor (GRF)(1-29) | Site-Specific at Lys21 (FMOC protection) | Not specified | ~95% yield of mono-PEGylated product; 7.0-, 25.4-, and 16.4-fold longer half-lives in rat plasma, liver, and kidney homogenates, respectively, compared to GRF(1-29). |
Experimental Protocols
Protocol 1: N-terminal Selective PEGylation of Human Growth Hormone (hGH)
This protocol describes the site-specific PEGylation of the N-terminal α-amino group of recombinant human growth hormone (hGH) using PEG-aldehyde.
Materials:
-
Recombinant human growth hormone (hGH)
-
PEG-aldehyde (20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetate buffer (0.1 M, pH 5.0)
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Solution Preparation: Dissolve hGH in 0.1 M acetate buffer (pH 5.0) to a final concentration of 1.0 mg/mL.
-
PEGylation Reaction:
-
Add a 5-fold molar excess of PEG-aldehyde (20 kDa) to the hGH solution.
-
Stir the reaction mixture gently at room temperature.
-
After 1 hour, add a 50-fold molar excess of NaCNBH₃ to the reaction mixture.
-
Continue stirring at room temperature for 5 hours.
-
-
Purification: Purify the mono-PEGylated hGH from the reaction mixture using SEC-HPLC.
-
Characterization:
-
Confirm the molecular weight of the PEG-Nter-hGH conjugate using MALDI-TOF mass spectrometry. The expected mass is approximately 44152.2 Da.
-
Assess the purity and aggregation state of the final product using SEC-HPLC.
-
Protocol 2: Transglutaminase-Mediated PEGylation of Human Growth Hormone (hGH)
This protocol details the enzymatic, site-specific PEGylation of hGH at Gln141 using microbial transglutaminase (mTGase).
Materials:
-
Recombinant human growth hormone (hGH)
-
PEG-amine (20 kDa)
-
Microbial transglutaminase (mTGase)
-
Reaction buffer (e.g., Tris buffer, pH 7.5)
-
Ethanol
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Reaction Setup:
-
Prepare a solution of hGH in a water/ethanol mixture.
-
Add PEG-amine (20 kDa) to the hGH solution.
-
Initiate the reaction by adding mTGase.
-
-
Incubation: Incubate the reaction mixture under optimal conditions for mTGase activity (refer to the enzyme manufacturer's instructions for temperature and time).
-
Purification: Purify the PEG-Gln141-hGH conjugate from the reaction mixture using SEC-HPLC.
-
Characterization:
-
Determine the molecular weight of the conjugate using MALDI-TOF mass spectrometry. The expected mass is approximately 44064.9 Da.
-
Verify the purity of the final product using SEC-HPLC.
-
Protocol 3: Site-Specific PEGylation via Unnatural Amino Acid Incorporation and Click Chemistry
This protocol outlines a general method for site-specific PEGylation using an unnatural amino acid (e.g., para-azidophenylalanine) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Materials:
-
Therapeutic protein with a site-specifically incorporated para-azidophenylalanine (pAzF).
-
Alkyne-derivatized PEG.
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Purification system (e.g., SEC-HPLC or affinity chromatography).
Procedure:
-
Protein Expression and Purification: Express the target protein containing the pAzF at the desired position using a suitable expression system (e.g., yeast or E. coli) and purify it.
-
Click Chemistry Reaction:
-
Dissolve the azide-containing protein and alkyne-PEG in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand.
-
Add the copper catalyst to the protein/PEG mixture.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Remove the catalyst and unreacted reagents, and purify the PEGylated protein using an appropriate chromatography method.
-
Characterization: Confirm the successful conjugation and purity of the final product using SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
Experimental Workflow for N-terminal Selective PEGylation
Caption: Workflow for N-terminal selective PEGylation.
Experimental Workflow for Transglutaminase-Mediated PEGylation
Caption: Workflow for TGase-mediated PEGylation.
Experimental Workflow for PEGylation via Click Chemistry
Caption: Workflow for Click Chemistry PEGylation.
Analytical Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality, homogeneity, and consistency of site-specifically PEGylated proteins. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC) are used to assess purity, aggregation, and heterogeneity.
-
Mass Spectrometry (MS): MALDI-TOF MS and ESI-MS are powerful tools for confirming the molecular weight of the conjugate and identifying the site of PEGylation.
-
SDS-PAGE: Provides a visual confirmation of the increase in molecular weight upon PEGylation.
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of the protein to ensure that PEGylation has not caused significant conformational changes.
-
In Vitro Bioassays: Essential for confirming that the biological activity of the protein is retained or even enhanced after PEGylation.
By following these detailed application notes and protocols, researchers can effectively implement site-specific PEGylation strategies to develop next-generation therapeutic proteins with improved clinical outcomes.
References
Application Notes and Protocols for Bioconjugation of Peptides and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common bioconjugation techniques used to covalently link peptides and oligonucleotides. This document includes summaries of quantitative data, detailed experimental protocols for key methods, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting and implementing the most suitable conjugation strategy for their specific application.
Introduction
The conjugation of peptides to oligonucleotides creates chimeric molecules with enhanced therapeutic potential. Peptides can improve the cellular uptake, tissue targeting, and stability of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3][4] This document details several widely used bioconjugation methods, providing both the chemical principles and practical protocols for their implementation in a laboratory setting.
Comparison of Key Bioconjugation Techniques
The selection of a conjugation method depends on several factors, including the functional groups available on the peptide and oligonucleotide, the desired stability of the resulting linkage, and the reaction conditions' compatibility with the biomolecules. The following table summarizes quantitative data for common bioconjugation techniques to facilitate comparison.
| Conjugation Chemistry | Linkage Formed | Typical Reaction Time | Reported Yield/Efficiency | Linkage Stability (Half-life in Serum/Plasma) | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | Thioether | 30 min - 2 hours | 58% - 84% | ~50% intact after 7 days (conventional maleimide)[5] | Highly selective for thiols, proceeds at physiological pH. | Linkage can undergo retro-Michael reaction leading to deconjugation; hydrolysis of maleimide can occur. |
| Click Chemistry (CuAAC) | Triazole | 30 min - 24 hours | >95% | Stable | High yield and specificity, bioorthogonal. | Requires copper catalyst which can be cytotoxic and needs to be removed. |
| Click Chemistry (SPAAC) | Triazole | 1 - 24 hours | Comparable to CuAAC | Stable | Copper-free, highly biocompatible, suitable for in vivo applications. | Strained cyclooctynes can be expensive. |
| Sortase-Mediated Ligation | Peptide Bond | 2 - 6 hours | Up to 90% conversion | Stable (native peptide bond) | Site-specific, forms a native peptide bond, highly efficient under optimized conditions. | Requires specific recognition sequences on both molecules and the sortase enzyme. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to an oligonucleotide functionalized with a maleimide group.
Materials:
-
Cysteine-containing peptide (lyophilized, >98% purity)
-
Maleimide-activated oligonucleotide (lyophilized)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine in reaction buffer
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
Dissolve the maleimide-activated oligonucleotide in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated oligonucleotide to the peptide solution. A 10-20 fold molar excess of the maleimide reagent is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 50-100 mM to consume any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the peptide-oligonucleotide conjugate using RP-HPLC.
-
Mobile Phase A: 0.1 M ammonium acetate, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Use a gradient of Mobile Phase B to elute the conjugate. The conjugate will have a different retention time than the starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS analysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-modified peptide and an alkyne-modified oligonucleotide.
Materials:
-
Azide-modified peptide
-
Alkyne-modified oligonucleotide
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: 0.2 M triethylammonium acetate buffer, pH 7.0
-
DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified oligonucleotide in water. Add the triethylammonium acetate buffer to a final concentration of 0.2 M, followed by DMSO.
-
Add the azide-modified peptide to the oligonucleotide solution (a 4-50 fold excess is often used).
-
-
Preparation of Catalyst:
-
In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio and let it stand for a few minutes.
-
-
Conjugation Reaction:
-
Add the pre-mixed catalyst to the oligonucleotide/peptide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification:
-
Precipitate the conjugate by adding ethanol (for DNA) or acetone (for oligonucleotides).
-
Alternatively, purify the conjugate by RP-HPLC as described in Protocol 1.
-
-
Characterization:
-
Analyze the conjugate by LC-MS to confirm its identity and purity.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between an azide-modified peptide and a cyclooctyne-modified oligonucleotide.
Materials:
-
Azide-modified peptide
-
Cyclooctyne-modified oligonucleotide (e.g., DBCO-oligonucleotide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-modified oligonucleotide in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the solutions of the azide-peptide and the cyclooctyne-oligonucleotide. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne-reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
-
Purification:
-
Purify the conjugate using RP-HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS.
-
Protocol 4: Sortase-Mediated Ligation
This protocol describes the enzymatic ligation of a peptide with a C-terminal LPXTG motif to an oligonucleotide with an N-terminal glycine.
Materials:
-
Peptide with a C-terminal LPXTG motif
-
Oligonucleotide with one or more N-terminal glycines
-
Sortase A (SrtA) enzyme
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Purification system: RP-HPLC or other suitable chromatography method
Procedure:
-
Preparation of Reactants:
-
Dissolve the peptide and the oligonucleotide in the sortase reaction buffer.
-
-
Enzymatic Ligation:
-
Add the SrtA enzyme to the mixture of peptide and oligonucleotide. The optimal enzyme concentration should be determined empirically, but a starting point of 10 µM can be used.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Purification:
-
Purify the conjugate from the unreacted starting materials and the sortase enzyme using RP-HPLC.
-
-
Characterization:
-
Analyze the final product by LC-MS to confirm the successful ligation.
-
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of peptide-oligonucleotide conjugates.
Cellular Uptake via Receptor-Mediated Endocytosis
Peptide-oligonucleotide conjugates can be designed to target specific cell surface receptors, such as G protein-coupled receptors (GPCRs), to enhance cellular uptake. The following diagram illustrates the mechanism of receptor-mediated endocytosis of a peptide-oligonucleotide conjugate targeting a GPCR.
Stability Assessment Protocol
This protocol outlines a general method for assessing the stability of peptide-oligonucleotide conjugates in serum.
Materials:
-
Peptide-oligonucleotide conjugate
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/precipitation solution (e.g., cold ethanol or acetonitrile)
-
Analysis system: RP-HPLC or LC-MS
Procedure:
-
Sample Preparation:
-
Dilute the peptide-oligonucleotide conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed serum.
-
Prepare a control sample by diluting the conjugate to the same concentration in PBS.
-
-
Incubation:
-
Incubate the serum and control samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to the cold quenching/precipitation solution to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant containing the conjugate by RP-HPLC or LC-MS.
-
Quantify the peak area of the intact conjugate at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
-
Determine the half-life of the conjugate in serum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mal-amido-PEG12-acid Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Mal-amido-PEG12-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This pH range is a critical balance. It ensures the thiol group is sufficiently deprotonated to be reactive while minimizing the competing hydrolysis of the maleimide ring and side reactions with amines.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q2: Why is my maleimide reagent no longer reactive?
The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5. This hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which can no longer participate in the conjugation reaction, leading to low or no yield. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
Q3: Do I need to reduce disulfide bonds in my protein before conjugation?
Yes, it is essential to reduce any disulfide bonds present in your protein or peptide prior to conjugation. Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-). Therefore, cysteine residues involved in disulfide bridges must be reduced to expose the free thiols for the reaction to proceed.
Q4: What are common side reactions that can lower the yield of my desired conjugate?
Several side reactions can compete with the desired maleimide-thiol conjugation, reducing the yield:
-
Hydrolysis of the Maleimide Group: As mentioned, the maleimide ring can open in the presence of water, rendering it inactive. This reaction is more pronounced at pH values above 7.5.
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to undesired byproducts.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a thiazine derivative. This is more prevalent at neutral to basic pH.
-
Retro-Michael Reaction: The thioether bond formed during conjugation can be reversible under certain conditions, leading to the detachment of the conjugated molecule. Post-conjugation hydrolysis of the thiosuccinimide ring can help to form a more stable, non-reversible product.
Q5: How can I improve the stability of the final conjugate?
The stability of the maleimide-thiol conjugate can be improved by promoting the hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete. This ring-opening creates a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction. Some strategies even employ "self-hydrolysing" maleimides designed for rapid hydrolysis post-conjugation.
Troubleshooting Guide for Low Conjugation Yield
If you are experiencing low yields with your this compound conjugation, this guide provides potential causes and actionable solutions.
Summary of Potential Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Maleimide Reagent | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers. |
| Incorrect Reaction pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use buffers that do not contain primary or secondary amines (e.g., Tris). | |
| Oxidation of Thiol Groups | Degas all buffers to minimize oxygen and prevent re-oxidation of free thiols. Consider adding a chelating agent like EDTA to the buffer. | |
| Incomplete Reduction of Disulfide Bonds | Ensure complete reduction by using an adequate molar excess of a reducing agent like TCEP and optimizing incubation time. | |
| Presence of Competing Thiols | If using DTT for reduction, ensure its complete removal via dialysis or desalting columns before adding the maleimide reagent. TCEP is a non-thiol reducing agent and does not require removal. | |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the this compound to the thiol-containing molecule. A 10-20 fold molar excess is a common starting point. | |
| Heterogeneous Product | Side Reactions | Maintain the pH between 6.5 and 7.5 to minimize reactions with amines. For N-terminal cysteine conjugations, consider performing the reaction at a more acidic pH (~5) to prevent thiazine formation, or acetylating the N-terminus. |
| Retro-Michael Reaction | After conjugation, consider adjusting the pH to be slightly more basic to encourage hydrolysis of the thiosuccinimide ring for a more stable product. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP
-
Protein Preparation: Dissolve your protein containing disulfide bonds in a suitable degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
TCEP Addition: Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Proceed to Conjugation: The reduced protein solution can typically be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 2: this compound Conjugation
-
Maleimide Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution from Protocol 1.
-
Incubation: Gently mix the reaction and protect it from light. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove the unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Preventing Hydrolysis of Maleimide Groups in Aqueous Solution
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hydrolysis of maleimide groups during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid derivative.[1][2] This is a significant issue because the resulting maleamic acid is unreactive towards thiol (sulfhydryl) groups, which are the intended targets for conjugation.[3] This side reaction reduces the efficiency of your labeling or cross-linking reaction, leading to lower yields of the desired conjugate and potentially complicating purification processes.[1][2]
Q2: What are the main factors that cause maleimide hydrolysis?
A2: The stability of the maleimide group is primarily influenced by three key factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH, especially in alkaline conditions (pH > 7.5).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Maleimides are susceptible to hydrolysis in aqueous solutions. Prolonged storage or incubation in aqueous buffers will lead to the degradation of the reactive group.
Q3: What is the optimal pH for maleimide conjugation reactions?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this window, the target sulfhydryl group (on a cysteine residue, for example) is sufficiently reactive, while the rate of maleimide hydrolysis remains relatively low. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. Above pH 7.5, the rate of hydrolysis increases dramatically, and the maleimide can also begin to react competitively with primary amines, such as those on lysine residues.
Q4: How should I prepare and store my maleimide reagents?
A4: To prevent premature hydrolysis, maleimide-containing reagents should be handled carefully:
-
Storage of Solids: Store solid maleimide reagents at -20°C, protected from moisture.
-
Stock Solutions: Prepare stock solutions in a dry, water-miscible (anhydrous) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions can be stored at -20°C for up to a month.
-
Working Solutions: Aqueous solutions of maleimides should be prepared immediately before use and should not be stored. When starting the conjugation, add the maleimide stock solution directly to the aqueous reaction buffer.
Q5: Can I perform the conjugation reaction at temperatures other than room temperature?
A5: Yes. While many conjugations proceed efficiently at room temperature (typically for 1-2 hours), lowering the temperature can be an effective strategy to minimize hydrolysis if it is a concern. Performing the reaction at 4°C (e.g., in a cold room or on ice) will slow down the rate of hydrolysis. Be aware that the rate of the desired conjugation reaction will also be slower, so you may need to increase the incubation time (e.g., overnight).
Q6: Are there more stable alternatives to standard maleimides?
A6: Yes. If hydrolysis remains a persistent issue, consider using next-generation maleimide derivatives. Derivatives with electron-donating groups near the maleimide ring or certain N-aryl maleimides have been developed to have increased stability against hydrolysis, offering a wider working pH range and longer half-lives in aqueous solutions. Additionally, strategies exist to intentionally hydrolyze the thiosuccinimide ring after conjugation, which has been shown to increase the stability of the final conjugate and prevent a retro-Michael reaction (thiol exchange).
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is the most common issue arising from maleimide instability. If you observe poor yields, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| 1. Premature Maleimide Hydrolysis | • Verify Buffer pH: Prepare fresh reaction buffer and confirm the pH is strictly within the 6.5-7.5 range before starting. Use non-amine buffers like PBS, HEPES, or MES.• Fresh Reagent Preparation: Dissolve the solid maleimide reagent in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. Do not use pre-made aqueous solutions of the maleimide.• Control Temperature: If the reaction time is long, consider running the experiment at 4°C to slow the hydrolysis rate. |
| 2. Target Thiol Oxidation | • Reduce Disulfide Bonds: If the target thiols on your protein or peptide may have formed disulfide bonds, they will be unreactive. Pre-treat your sample with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain thiols and does not need to be removed prior to adding the maleimide.• Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-10 mM) in the buffer can also help by sequestering metal ions that catalyze oxidation. |
| 3. Incorrect Stoichiometry | • Optimize Molar Ratio: The ideal molar ratio of maleimide to thiol can impact efficiency. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific molecules. |
Quantitative Data on Maleimide Stability
The stability of a maleimide is highly dependent on pH and temperature. The table below summarizes the approximate half-life of a typical N-alkylmaleimide in an aqueous solution under different conditions.
| pH | Half-life at 25°C | Half-life at 37°C |
| 6.0 | ~48 hours | ~24 hours (Estimated) |
| 7.0 | ~12 hours | ~6 hours |
| 7.4 | ~4-8 hours | ~2-4 hours |
| 8.0 | ~1 hour | ~30 minutes (Estimated) |
| 8.5 | ~15 minutes | < 10 minutes (Estimated) |
| Note: Half-life values are approximate and can vary significantly based on the specific maleimide derivative, buffer composition, and temperature. |
Experimental Protocols
Protocol 1: General Protocol for Maleimide Conjugation with Minimized Hydrolysis
This protocol provides a standard workflow for conjugating a maleimide-containing molecule to a thiol-containing protein or peptide while minimizing hydrolysis.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-containing reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS) or HEPES, pH 7.2, containing 1-5 mM EDTA.
-
(Optional) TCEP solution for disulfide reduction.
-
(Optional) Quenching solution: L-cysteine or 2-mercaptoethanol.
-
Purification equipment (e.g., desalting column, SEC, dialysis).
Methodology:
-
Prepare the Protein/Peptide:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature.
-
-
Prepare the Maleimide Reagent:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein/peptide solution.
-
Incubate the reaction mixture. For most applications, 2 hours at room temperature or overnight at 4°C is sufficient. Protect fluorescent maleimides from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine to the mixture and incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted maleimide and quenching reagent by a suitable method such as a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy
This protocol allows for the quantitative measurement of maleimide hydrolysis by monitoring the decrease in absorbance around 300 nm, where the maleimide ring absorbs but the hydrolyzed product does not.
Materials:
-
Maleimide-containing compound
-
Anhydrous DMSO or DMF
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the maleimide compound in anhydrous DMSO or DMF.
-
Prepare Samples: Dilute the stock solution into the different pH buffers in separate cuvettes to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the λmax (typically ~300 nm).
-
Acquire Data:
-
Immediately place the cuvettes in the spectrophotometer.
-
Measure the absorbance at the λmax at regular time intervals (e.g., every 5 minutes for high pH, every hour for neutral pH).
-
Maintain a constant temperature (e.g., 25°C or 37°C) throughout the experiment.
-
-
Analyze Data:
-
Plot absorbance versus time for each pH value.
-
The rate of hydrolysis can be determined by fitting the data to a first-order decay model. The half-life (t₁/₂) can be calculated from the rate constant (k).
-
Visualizations
References
Technical Support Center: Enhancing the Solubility of Hydrophobic Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of aqueous solubility for hydrophobic drug conjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in hydrophobic drug conjugates?
A1: The conjugation of a hydrophobic small molecule drug to a biologic, such as a monoclonal antibody (mAb), inherently increases the hydrophobicity of the resulting conjugate. This can lead to poor aqueous solubility and a higher propensity for aggregation.[1][2] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs used as payloads in ADCs are highly hydrophobic. When conjugated to an antibody, these molecules create hydrophobic patches on the protein's surface, which can interact with each other, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation.[] It is estimated that a DAR above 4 can significantly diminish the solubility of an ADC.
-
Conjugation Process Conditions: The solvents used to dissolve hydrophobic linker-payloads can sometimes disrupt the antibody's structure. Additionally, suboptimal buffer conditions, such as pH and salt concentrations, can promote aggregation. Holding the conjugation process at a pH that is close to the isoelectric point of the antibody can also lead to aggregation due to the molecule having no net charge and reduced solubility.
-
Environmental Stress: Exposure to thermal stress, agitation, freeze-thaw cycles, and even light can degrade the ADC and induce aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation than others. The conjugation process itself can also induce conformational changes in the antibody, exposing previously buried hydrophobic regions.
Q2: What are the main strategies to improve the solubility of a hydrophobic drug conjugate?
A2: Several strategies can be employed to enhance the solubility of hydrophobic drug conjugates:
-
Linker Modification: Incorporating hydrophilic linkers is a common and effective approach. This can involve using linkers containing polyethylene glycol (PEG) chains, sulfonates, or other hydrophilic moieties like the chito-oligosaccharide ChetoSensar™. These hydrophilic linkers can counteract the hydrophobicity of the payload.
-
Payload Modification: The structure of the payload itself can be modified to improve solubility. This involves introducing hydrophilic substituents to the drug molecule, provided that its potency is not compromised.
-
Formulation Optimization: The use of excipients in the formulation buffer can significantly improve solubility and stability. This includes surfactants (e.g., polysorbates), amino acids (e.g., arginine, proline), and sugars (e.g., trehalose). Adjusting the pH and ionic strength of the formulation is also crucial.
-
Site-Specific Conjugation: Modern conjugation techniques that allow for site-specific attachment of the drug-linker to the antibody can lead to more homogeneous ADCs with improved physicochemical properties, including solubility.
-
Nanocarrier Encapsulation: Encapsulating the hydrophobic drug or conjugate within nanocarriers like liposomes or polymer nanoparticles can significantly improve its water solubility and biocompatibility.
Q3: How does the Drug-to-Antibody Ratio (DAR) impact solubility and how can it be optimized?
A3: The DAR is a critical quality attribute of an ADC that directly influences its solubility. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation and precipitation. While a higher DAR is often desired for increased potency, it can negatively affect the conjugate's developability.
Optimization of DAR involves finding a balance between efficacy and physicochemical stability. A DAR of 4 has traditionally been considered optimal for many ADCs, but successful conjugates with higher DARs, such as Sacituzumab govitecan with a DAR of 7.6, have been developed through the use of hydrophilic linkers and optimized formulations. To manage the effects of a high DAR, the use of hydrophilic linkers, such as those containing PEG, is highly recommended.
Troubleshooting Guides
This section provides guidance on how to address specific issues encountered during the development of hydrophobic drug conjugates.
Problem 1: Low Conjugation Yield
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of reactive groups (e.g., maleimide) | The reactive group on the linker may hydrolyze, especially at pH values above 7.5, rendering it unable to react with the antibody or drug. | Maintain the reaction pH strictly between 6.5 and 7.5. Use freshly prepared buffers and limit the reaction time to the minimum required. |
| Inactive functional group on the drug or antibody | The reactive group (e.g., thiol) on the drug or antibody may have degraded during storage or become oxidized. | Verify the purity and integrity of the starting materials using appropriate analytical techniques before conjugation. |
| Degradation of the hydrophobic drug | The drug molecule itself may not be stable under the conjugation reaction conditions. | Perform control experiments with the drug alone under the reaction conditions to assess its stability. If instability is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). |
Problem 2: Product Aggregation During or After Conjugation
| Possible Cause | Explanation | Recommended Solution |
| High Hydrophobicity | The final conjugate is too hydrophobic due to the payload, linker, and/or high DAR. | - Introduce a hydrophilic linker (e.g., PEG-based).- If possible, modify the payload to increase its hydrophilicity.- Reduce the DAR.- Employ site-specific conjugation to create a more homogeneous product. |
| Suboptimal Buffer Conditions | The pH, ionic strength, or absence of stabilizing excipients in the buffer is promoting aggregation. | - Optimize the formulation buffer by screening different pH levels and salt concentrations.- Add stabilizing excipients such as polysorbates, arginine, or trehalose. |
| Process-Induced Stress | Agitation, temperature fluctuations, or freeze-thaw cycles are causing the conjugate to aggregate. | Minimize mechanical stress during processing. Implement controlled freezing and thawing protocols. Store the conjugate at recommended temperatures. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This method is used to determine the equilibrium solubility of a drug conjugate in an aqueous buffer.
Materials:
-
Lyophilized drug-conjugate powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the lyophilized drug-conjugate powder to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
After the incubation period, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring that no solid particles are transferred.
-
Determine the concentration of the dissolved drug conjugate in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody) or HPLC.
-
The determined concentration represents the aqueous solubility of the conjugate under the tested conditions.
Protocol 2: PEGylation of a Hydrophobic Drug Conjugate
This protocol describes a general method for conjugating a PEGylated linker to a hydrophobic drug.
Materials:
-
Thiol- or amine-containing hydrophobic drug
-
Maleimide- or NHS-ester-activated PEG linker (e.g., Mal-amido-PEG8-acid)
-
Anhydrous DMF or DMSO
-
Phosphate buffered saline (PBS), pH 6.5-7.5
-
Quenching reagent (e.g., N-acetyl cysteine), optional
-
Purification system (e.g., RP-HPLC or Size Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure for Thiol-Reactive PEGylation:
-
Drug Preparation: Dissolve the thiol-containing hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
Linker Preparation: Dissolve the maleimide-activated PEG linker in PBS (pH 6.5-7.5). A 1.5 to 5-fold molar excess of the linker over the drug is recommended.
-
Conjugation: Slowly add the dissolved drug to the linker solution while gently stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Quenching (Optional): To consume any unreacted maleimide groups, a quenching reagent like N-acetyl cysteine can be added.
-
Purification: Purify the drug-linker conjugate from unreacted starting materials using RP-HPLC or Size Exclusion Chromatography.
-
Characterization: Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.
-
Lyophilization: Lyophilize the purified conjugate to obtain a stable powder.
Data Summary Tables
Table 1: Impact of Linker Type on ADC Aggregation
| Linker Type | Payload | DAR | Aggregation (%) | Reference |
| Dipeptide (Val-Cit-PAB) | MMAE | ~4 | Up to 80% | |
| Glucuronide-based | MMAE | ~4 | <5% | |
| MC-Val-Cit-PABC | MMAE | 8 | >95% (at 40°C) | |
| Hydrophilic (MMAU) | MMAU | 8 | 2% (at 40°C) |
Table 2: Influence of Excipients on mAb/ADC Solubility and Stability
| Excipient | Effect | Mechanism | Reference |
| Arginine | Increases solubility, prevents aggregation | Reduces protein-protein interactions | |
| Proline | Increases solubility, prevents unfolding | Stabilizes the protein structure | |
| Polysorbates (e.g., Polysorbate 80) | Prevents aggregation during freezing and storage | Acts as a surfactant, reducing surface tension | |
| Trehalose | Stabilizes against thermal stress | Forms a protective glassy matrix around the protein |
Visualizations
Caption: Workflow for troubleshooting and improving the solubility of hydrophobic drug conjugates.
Caption: The pathway leading to the aggregation of hydrophobic drug conjugates.
References
Technical Support Center: Troubleshooting Non-Specific Binding in Protein Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding (NSB) during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in protein labeling?
Non-specific binding refers to the attachment of a labeled molecule (e.g., an antibody or a fluorescent dye) to unintended targets other than the protein of interest.[1] This can occur through various mechanisms, including ionic, hydrophobic, or other interactions with surfaces of the experimental vessel, the membrane, or other proteins in the sample.[2] NSB is a common source of background noise, which can obscure the desired signal, lead to false positives, and reduce the overall sensitivity and accuracy of an assay.[3][4]
Q2: What are the primary causes of high background and non-specific binding?
High background and NSB can arise from several factors, often related to the reagents, the sample itself, or the experimental protocol. Key causes include:
-
Inadequate Blocking: Failure to sufficiently block all unoccupied sites on a membrane or plate can leave them open for antibodies or other reagents to bind non-specifically.[5]
-
Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of increased non-specific binding.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces due to hydrophobic or electrostatic interactions.
-
Sample Contaminants: The presence of interfering substances in the sample, such as other proteins, lipids, or nucleic acids, can contribute to background signal.
-
Issues with Labeled Reagents: The labeling molecule itself might have an affinity for other components in the assay.
-
Suboptimal Buffer Conditions: The pH, salt concentration, and detergent content of the buffers used can significantly influence non-specific interactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to non-specific binding.
Issue 1: High background across the entire membrane/plate.
High, uniform background often points to systemic issues with blocking, antibody concentrations, or washing steps.
Troubleshooting Workflow for High Uniform Background
Caption: A flowchart for troubleshooting high uniform background.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5%). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching to a different blocking agent (see Table 1). |
| Antibody Concentration Too High | Perform a titration (dilution series) for both the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each). Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1-0.2%. |
| Membrane Drying | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent irreversible, non-specific antibody binding. |
| Detection Reagent Too Sensitive | Reduce the concentration of the detection reagent or decrease the film exposure time for chemiluminescent detection. |
Issue 2: Appearance of multiple non-specific bands.
The presence of distinct, non-specific bands suggests that the antibody may be cross-reacting with other proteins in the sample.
Decision Tree for Addressing Non-Specific Bands
Caption: A decision tree for troubleshooting non-specific bands.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity. Ensure the antibody has been validated for the specific application. |
| Sample Degradation | Prepare fresh samples and always include protease inhibitors in the lysis buffer. Keep samples on ice to minimize proteolytic degradation, which can create protein fragments that may be non-specifically recognized. |
| Presence of Endogenous IgGs | When working with tissue lysates, endogenous immunoglobulins can be recognized by the secondary antibody. Pre-clearing the lysate with protein A/G beads can help remove these interfering antibodies. |
| Suboptimal Buffer Conditions | Adjusting the buffer's ionic strength can disrupt non-specific electrostatic interactions. Try increasing the salt (NaCl) concentration. Adding a non-ionic detergent like Tween-20 can help reduce hydrophobic interactions. |
Data Presentation: Comparison of Common Blocking Agents
Choosing the right blocking agent is critical and often depends on the specific protein of interest and the detection system.
Table 1: Qualitative Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Non-Fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and widely available. Generally provides a very effective block. | Incompatible with avidin-biotin detection systems due to endogenous biotin. Contains phosphoproteins (casein), which can interfere with the detection of phosphorylated targets. | General Western blotting and ELISAs where phospho-proteins are not the target. |
| Bovine Serum Albumin (BSA) | 1-5% in TBST/PBST | A single purified protein, leading to less variability. Does not contain phosphoproteins or biotin, making it compatible with a wider range of detection systems. | More expensive than milk. May not block as effectively as milk in some cases. Some antibodies may cross-react with BSA. | Detection of phosphorylated proteins and use with avidin-biotin systems. |
| Casein | 1% in TBS/PBS | Highly effective at blocking, often superior to BSA and milk in reducing background. | Can interfere with the detection of phosphorylated proteins. | ELISAs and other immunoassays where low background is critical. |
| Fish Gelatin | 0.1-0.5% in TBST/PBST | Less likely to cross-react with mammalian antibodies compared to milk or BSA. | May not be as effective a blocking agent as milk or BSA in all situations. | Assays using mammalian antibodies where cross-reactivity with the blocking agent is a concern. |
| Synthetic/Commercial Blockers | Varies by Manufacturer | Protein-free formulations are available, eliminating cross-reactivity with protein-based probes. Often provide very low background. | More expensive than traditional blocking agents. The proprietary composition can make troubleshooting more difficult. | Highly sensitive assays, fluorescent detection, and experiments where traditional blockers cause interference. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers
This protocol provides a method to systematically test different blocking conditions to identify the optimal solution for your specific assay.
Materials:
-
Membranes or plates with your transferred protein/antigen of interest.
-
Blocking agents to be tested (e.g., 5% non-fat dry milk, 3% BSA, 1% casein, and a commercial blocker).
-
Base buffers (e.g., TBS and PBS).
-
Detergent (e.g., Tween-20).
-
Primary and secondary antibodies.
-
Detection substrate.
Methodology:
-
Preparation: Prepare four identical membranes or sets of plate wells with your target protein.
-
Blocking:
-
Incubate each membrane/plate in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Blocker 1: 5% non-fat milk in TBST (TBS + 0.1% Tween-20).
-
Blocker 2: 3% BSA in TBST.
-
Blocker 3: 1% Casein in TBS.
-
Blocker 4: Commercial blocking buffer (follow manufacturer's instructions).
-
-
-
Washing: Wash all membranes/plates three times for 5-10 minutes each with the corresponding base buffer containing 0.1% Tween-20 (e.g., wash the milk-blocked membrane with TBST).
-
Primary Antibody Incubation: Incubate all membranes/plates with the same dilution of your primary antibody (prepared in the respective blocking buffer) for 1-4 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as described in step 3.
-
Secondary Antibody Incubation: Incubate all membranes/plates with the same dilution of your secondary antibody (prepared in the respective blocking buffer) for 1 hour at room temperature.
-
Final Washes: Perform a final series of washes (at least four times for 5 minutes each) with the wash buffer.
-
Detection: Add the detection substrate and image all membranes/plates using identical settings.
-
Analysis: Compare the results. The optimal blocking buffer is the one that provides the strongest signal for your protein of interest with the lowest background.
Protocol 2: Pre-clearing a Protein Lysate to Reduce NSB
This protocol is designed to remove proteins from a lysate that non-specifically bind to the immunoprecipitation beads, thereby reducing background in co-immunoprecipitation experiments.
Materials:
-
Cell or tissue lysate.
-
Protein A or Protein G agarose/sepharose beads.
-
Ice-cold PBS.
-
Microcentrifuge tubes.
Methodology:
-
Prepare Beads: Resuspend the Protein A/G bead slurry. Transfer an appropriate amount of beads (e.g., 20-50 µL of a 50% slurry per 1 mg of lysate) to a clean microcentrifuge tube.
-
Wash Beads: Wash the beads 2-3 times with ice-cold PBS. Centrifuge at a low speed (e.g., 2,000 x g) for 1-2 minutes at 4°C between washes and discard the supernatant.
-
Pre-clear Lysate: Add your protein lysate to the washed beads.
-
Incubate: Incubate the lysate-bead mixture for 10-60 minutes at 4°C with gentle, end-over-end rotation.
-
Separate Beads: Pellet the beads by centrifugation at approximately 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Be careful not to disturb the bead pellet.
-
Proceed with Experiment: The pre-cleared lysate is now ready for your downstream application, such as immunoprecipitation.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. clyte.tech [clyte.tech]
Technical Support Center: Optimizing Reactions with Mal-amido-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mal-amido-PEG12-acid for bioconjugation. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for conjugation to a thiol-containing molecule?
A1: A common starting point for the molar excess of this compound is a 10 to 20-fold excess over the thiol-containing molecule.[1][2][3] However, the optimal ratio is highly dependent on the specific reactants and conditions and can range from 2:1 to 20:1.[4] For peptides, a lower excess such as 2:1 may be sufficient, while for larger proteins or complex systems, a higher excess might be necessary to drive the reaction to completion.[5] It is strongly recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal excess for your specific application.
Q2: What is the recommended pH for the conjugation reaction?
A2: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol is sufficiently deprotonated to the reactive thiolate anion, while minimizing side reactions. At a pH below 6.5, the reaction rate is significantly slower, and above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as those on lysine residues.
Q3: Why is it important to use degassed buffers for the reaction?
A3: Free thiol groups (-SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (S-S). These disulfide bonds are unreactive with maleimides, thus reducing the effective concentration of your target molecule and lowering the conjugation yield. Degassing the buffers by vacuum application or by bubbling with an inert gas like nitrogen or argon removes dissolved oxygen, which helps to prevent this oxidation.
Q4: My protein has disulfide bonds. How should I prepare it for conjugation?
A4: If your protein contains disulfide bonds, they must be reduced to free thiols before conjugation with the maleimide group. This is typically achieved by treating the protein with a reducing agent. Common choices include:
-
TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. A 10-100 fold molar excess of TCEP is commonly used, with an incubation time of 30-60 minutes at room temperature.
-
DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the this compound, as its own thiol groups will compete for reaction with the maleimide.
Q5: How can I quench the reaction and remove unreacted this compound?
A5: To stop the conjugation reaction, a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, can be added to react with any excess maleimide groups. Following quenching, unreacted this compound and the quenching agent can be removed by methods such as size-exclusion chromatography (SEC) or dialysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of the maleimide group: The maleimide ring can open upon exposure to moisture, especially at pH values above 7.5, rendering it unreactive. | Prepare the this compound solution immediately before use. Ensure the reaction pH is strictly maintained between 6.5 and 7.5. |
| Oxidation of thiol groups: Free thiols on the target molecule may have oxidized to form disulfide bonds, which do not react with maleimides. | Ensure buffers are thoroughly degassed. Include a chelating agent like 1-5 mM EDTA in the reaction buffer to sequester metal ions that can catalyze oxidation. If disulfide bonds are present, pre-treat the molecule with a reducing agent like TCEP. | |
| Insufficient molar excess of this compound: The amount of the PEG linker may not be enough to drive the reaction to completion. | Empirically test higher molar excess ratios (e.g., 30:1, 50:1) in small-scale pilot reactions to see if the yield improves. | |
| Non-specific Labeling | Reaction with other nucleophiles: At pH values above 7.5, primary amines (e.g., from lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide. | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high chemoselectivity for thiols. |
| Thiazine rearrangement with N-terminal cysteine: If your peptide has an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. Alternatively, consider acetylating the N-terminal cysteine to prevent this side reaction. | |
| Precipitation During Reaction | Poor solubility of reactants or conjugate: The this compound, the target molecule, or the resulting conjugate may have limited solubility in the reaction buffer. | This compound has good aqueous solubility due to the PEG spacer. If the target molecule has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent like DMSO or DMF can be used to dissolve it before adding it to the reaction buffer. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for maleimide-thiol conjugation reactions. Note that these are starting points and should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 2:1 to 20:1 (Maleimide:Thiol) | A 10-20 fold excess is a common starting point. Lower ratios may be sufficient for peptides, while higher ratios may be needed for proteins or to maximize yield. |
| pH | 6.5 - 7.5 | Critical for reaction rate and selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
| Temperature | 4°C to Room Temperature | Reactions can be performed overnight at 4°C or for 1-2 hours at room temperature. |
| Reaction Time | 1 hour to Overnight | Dependent on temperature, concentration, and reactivity of the thiol. Progress can be monitored by HPLC or mass spectrometry. |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold | For reduction of disulfide bonds prior to conjugation. |
| Quenching Agent (e.g., L-cysteine) Molar Excess | ~100 fold | To react with any unreacted maleimide groups. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them to free thiols.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in the conjugation buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., a 10-20 fold excess) of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a 100-fold molar excess of a quenching reagent like L-cysteine to stop the reaction by consuming any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use SEC-HPLC to determine the conjugation yield.
-
Visualizations
Caption: General workflow for conjugating this compound to a thiol-containing protein.
Caption: A logical decision tree for troubleshooting low yields in maleimide-thiol conjugations.
References
Technical Support Center: Troubleshooting Thiol Re-oxidation During Conjugation
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered with the re-oxidation of free thiols during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of free thiol re-oxidation?
Free thiols (sulfhydryl groups, -SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (-S-S-). This re-oxidation can be initiated and accelerated by several factors:
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in buffers can catalyze the oxidation process.[1][3][4]
-
Light and Heat: Exposure to light and elevated temperatures can also promote oxidation.
-
pH: The rate of thiol oxidation is highly pH-dependent, with higher pH values generally increasing the rate of oxidation.
Q2: I'm observing low conjugation efficiency. Could thiol re-oxidation be the cause?
Yes, low conjugation efficiency is a primary symptom of thiol re-oxidation. If the free thiol group on your protein or molecule has re-formed a disulfide bond, it is no longer available to react with thiol-reactive reagents like maleimides, leading to poor yields.
Q3: How can I detect and quantify free thiols to assess re-oxidation?
Several methods are available to quantify free thiols. A widely used method is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm. Other methods include fluorescent assays and mass spectrometry-based approaches.
Q4: What is the ideal pH for thiol-maleimide conjugation to minimize re-oxidation?
The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5. In this range, the thiol is sufficiently nucleophilic to react with the maleimide, while minimizing the competing side reactions of maleimide hydrolysis (which is favored at higher pH) and reducing the rate of air-induced thiol oxidation.
Q5: How should I store my thiol-containing proteins to prevent re-oxidation?
For long-term stability, it is best to store proteins with free thiols in a lyophilized form at -20°C or -80°C. If storing in solution, use a slightly acidic buffer (pH 5-6), include a reducing agent, and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Purging the vial with an inert gas like argon or nitrogen before sealing can also help.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | Re-oxidation of free thiols into disulfide bonds. | 1. Work in an oxygen-depleted environment: Use degassed buffers and purge reaction vessels with an inert gas (argon or nitrogen). 2. Add a reducing agent: Include a non-thiol-based reducing agent like TCEP in your reaction. 3. Add a chelating agent: Incorporate 1-5 mM EDTA into your buffers to sequester metal ions. |
| Inconsistent results between experiments | Variable levels of thiol oxidation due to differences in handling, buffer preparation, or storage. | 1. Standardize protocols: Ensure consistent use of degassed buffers, inert atmosphere, and fresh reducing agents. 2. Quantify free thiols: Perform an Ellman's assay before each conjugation to ensure the starting material has a consistent level of free thiols. |
| Loss of protein activity after conjugation | Oxidation of critical thiol groups required for biological function. | 1. Optimize stoichiometry: Use the lowest effective molar excess of the labeling reagent. 2. Control reaction time and temperature: Perform reactions at 4°C or for shorter durations to minimize exposure to oxidative conditions. |
Key Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds and Removal of Reducing Agent
This protocol is essential when using a thiol-containing reducing agent like DTT prior to conjugation with a thiol-reactive compound.
-
Dissolve Protein: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, pH 7.2).
-
Add Reducing Agent: Add a 10-fold molar excess of Dithiothreitol (DTT).
-
Incubate: Incubate the solution for 1 hour at room temperature.
-
Remove DTT: Immediately remove the excess DTT using a desalting column (e.g., PD-10) equilibrated with degassed conjugation buffer. This step is crucial to prevent the DTT from reacting with your thiol-reactive reagent.
Protocol 2: "One-Pot" Reduction and Conjugation using TCEP
Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent, which often eliminates the need for its removal before conjugation.
-
Dissolve Protein: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate: Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.
-
Add Maleimide Reagent: Directly add the maleimide-containing reagent (dissolved in an appropriate solvent like DMSO or DMF) to the reduced protein solution.
-
React: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Quench (Optional): Add a small molecule thiol like cysteine to consume any excess maleimide.
-
Purify: Purify the conjugate to remove excess reagents.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
-
Prepare DTNB Solution: Prepare a stock solution of DTNB (Ellman's reagent) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare Standard Curve: Use a known concentration of a thiol-containing compound like cysteine to prepare a standard curve.
-
Reaction: Add your protein sample to the DTNB solution and incubate for 15 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm.
-
Calculate Concentration: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams illustrate key processes.
Caption: Workflow for preventing thiol re-oxidation during conjugation.
References
Technical Support Center: TCEP Removal Prior to Maleimide Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of removing excess tris(2-carboxyethyl)phosphine (TCEP) before maleimide-based conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess TCEP before maleimide conjugation?
While some older literature suggests TCEP is compatible with maleimide chemistry, recent studies have confirmed that TCEP, a phosphine, can act as a nucleophile and directly react with the maleimide ring.[1] This side reaction forms a stable ylene adduct, consuming both the maleimide reagent and the TCEP.[1][2][3] This significantly reduces the yield of the desired protein-maleimide conjugate.[1] Therefore, removing or neutralizing excess TCEP before adding the maleimide reagent is highly recommended to avoid low conjugation efficiency and the formation of unwanted side products.
Q2: What are the common methods for removing excess TCEP?
Several methods can be employed to remove the relatively small TCEP molecules from a protein sample after disulfide bond reduction. The most common and effective methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a widely used and efficient method to separate the larger protein from the smaller TCEP molecules.
-
Dialysis: This method involves exchanging the buffer containing TCEP with a fresh buffer that does not, allowing TCEP to diffuse out of the sample. While effective, it is a slower process compared to desalting columns.
-
TCEP-Immobilized Resin: This method utilizes a resin with immobilized TCEP, allowing for the reduction of disulfides without introducing soluble TCEP into the sample. The resin can be easily removed by centrifugation.
-
In Situ Quenching: An alternative to physical removal is to chemically quench the excess TCEP in the reaction mixture. Water-soluble PEG-azides have been shown to effectively oxidize TCEP, rendering it unreactive towards maleimides.
Q3: Can I quantify the amount of residual TCEP in my sample?
Yes, several methods are available to determine the concentration of residual TCEP. One common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), where TCEP reduces DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm. More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for accurate quantification of TCEP in biological samples.
Q4: What is the optimal pH for maleimide conjugation after TCEP removal?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently reactive, while minimizing the competing hydrolysis of the maleimide group. At a pH of 7.0, the reaction of maleimides with thiols is significantly faster than with amines.
Troubleshooting Guide
Problem: Low or no maleimide conjugation yield after TCEP reduction.
| Possible Cause | Troubleshooting Steps |
| Residual TCEP | Ensure complete removal of TCEP. If using a desalting column, make sure the column is properly equilibrated and the correct fraction is collected. Consider performing a second desalting step. For dialysis, ensure sufficient buffer changes and dialysis time. If the problem persists, consider quantifying residual TCEP. |
| Re-oxidation of Thiols | After TCEP removal, the newly formed free thiols are susceptible to re-oxidation. Work quickly and in a low-oxygen environment if possible. Including a chelating agent like EDTA (1-5 mM) in your buffers can help prevent metal-catalyzed oxidation. |
| Inefficient Disulfide Reduction | Ensure complete reduction of disulfide bonds by optimizing the TCEP concentration and incubation time. A 10- to 20-fold molar excess of TCEP over the protein is a common starting point. Analyze a small aliquot of the reduced protein by non-reducing SDS-PAGE to confirm reduction. |
| Maleimide Reagent Instability | Maleimide reagents can be susceptible to hydrolysis, especially at pH values above 7.5. Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Incorrect Stoichiometry | The molar ratio of the maleimide reagent to the protein can significantly impact conjugation efficiency. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a typical starting point, but this may need to be optimized for your specific protein. |
Experimental Protocols
Protocol 1: TCEP Removal using a Desalting Column
-
Reduction:
-
Dissolve the protein in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Add TCEP to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Desalting:
-
Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with the reaction buffer according to the manufacturer's instructions.
-
Apply the protein/TCEP reaction mixture to the desalting column.
-
Centrifuge the column to collect the protein-containing eluate. The protein will elute in the void volume, while the smaller TCEP molecules are retained in the column.
-
-
Maleimide Conjugation:
-
Immediately after collecting the purified protein, add the maleimide reagent to the protein solution at the desired molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted maleimide reagent using a desalting column or dialysis.
-
Protocol 2: In Situ Quenching of TCEP
-
Reduction:
-
Perform the disulfide reduction with TCEP as described in Protocol 1, Step 1.
-
-
Quenching:
-
Add a water-soluble PEG-azide quenching agent (e.g., 10 equivalents relative to TCEP) to the reaction mixture.
-
Incubate for 1 hour at 37°C to allow for the complete oxidation of TCEP.
-
-
Maleimide Conjugation:
-
Add the maleimide reagent to the reaction mixture.
-
Proceed with the conjugation and purification steps as described in Protocol 1, Step 3.
-
Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| TCEP Molar Excess for Reduction | 10-20 fold over protein | |
| Reduction Incubation Time | 30-60 minutes at room temperature | |
| Maleimide Molar Excess for Conjugation | 10-20 fold over protein | |
| Conjugation pH | 6.5 - 7.5 | |
| Conjugation Incubation Time | 1-2 hours at room temperature or overnight at 4°C |
Visualizations
Caption: Experimental workflow for TCEP removal and maleimide conjugation.
Caption: Troubleshooting flowchart for low maleimide conjugation yield.
References
Technical Support Center: Scaling Up ADC Production with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of ADC production with PEG linkers, offering potential causes and actionable solutions.
Issue 1: High Levels of Aggregation in the Final ADC Product
| Potential Causes | Troubleshooting Steps & Solutions |
| Insufficient Hydrophilicity of the PEG Linker | - Optimize PEG Linker Length: Evaluate a panel of PEG linkers with varying lengths. Longer PEG chains generally impart greater hydrophilicity.[1][2] - Consider Branched PEG Linkers: Branched or multi-arm PEG linkers can offer a greater "shielding" effect for the hydrophobic payload, further reducing aggregation.[3] |
| High Drug-to-Antibody Ratio (DAR) | - Optimize Conjugation Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody during the conjugation reaction to achieve a lower, more homogeneous DAR.[2][3] - Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and remove highly loaded, aggregation-prone species. |
| Suboptimal Buffer Conditions | - Formulation Screening: Conduct a formulation screen to identify the optimal buffer pH, ionic strength, and excipients that minimize aggregation. |
| Process-Induced Stress | - Minimize Shear Stress: During scale-up, be mindful of increased shear stress from larger pumps and mixing impellers, which can induce aggregation. - Control Temperature: Ensure precise temperature control throughout the process, as temperature fluctuations can promote aggregation. |
Issue 2: Low Conjugation Efficiency and Yield
| Potential Causes | Troubleshooting Steps & Solutions |
| Steric Hindrance from the PEG Linker | - Evaluate Linker Length: While longer PEG linkers increase hydrophilicity, excessively long chains can sterically hinder the conjugation reaction. Test a range of PEG lengths to find the optimal balance. - Alternative Conjugation Chemistries: Explore different conjugation strategies that may be less susceptible to steric hindrance. |
| Poor Solubility of the Drug-Linker | - Optimize Reaction Buffer: Ensure the drug-linker is fully solubilized in the conjugation buffer. This may require the use of co-solvents, but their removal must be addressed during purification. |
| Inactivated Reagents | - Quality Control of Raw Materials: Implement rigorous quality control checks on the PEG linker and payload to ensure their reactivity and purity. |
| Inefficient Purification | - Optimize Purification Method: The purification process itself can lead to yield loss. Evaluate different chromatography resins and buffer conditions to maximize recovery. - Process Analytical Technology (PAT): Implement PAT to monitor the purification process in real-time and optimize fraction collection. |
Issue 3: Batch-to-Batch Variability in Drug-to-Antibody Ratio (DAR)
| Potential Causes | Troubleshooting Steps & Solutions |
| Heterogeneity of PEG Linker | - Use Monodisperse PEG Linkers: Polydisperse PEG linkers, which contain a mixture of different chain lengths, will result in a heterogeneous ADC product. Utilize monodisperse (discrete) PEG linkers to ensure a uniform ADC population. |
| Inconsistent Reaction Conditions | - Strict Process Control: During scale-up, it is crucial to maintain tight control over reaction parameters such as temperature, pH, and mixing speed. - Automated Systems: Employ automated reaction systems to ensure consistency and minimize human error. |
| Variability in Raw Materials | - Supplier Qualification: Qualify raw material suppliers and establish stringent specifications for the antibody, PEG linker, and payload. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in ADCs?
PEG linkers offer several key advantages in ADC development:
-
Increased Hydrophilicity: The primary function of a PEG linker is to increase the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This helps to prevent aggregation and improve the overall stability of the conjugate.
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic volume provided by PEG linkers can reduce renal clearance, leading to a longer circulation half-life of the ADC.
-
Reduced Immunogenicity: The "shielding" effect of the PEG chains can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an immune response.
-
Enhanced Stability: By creating a hydration shell around the payload, PEG linkers can improve the chemical and physical stability of the ADC.
Q2: How does the length of the PEG linker impact ADC performance?
The length of the PEG linker is a critical parameter that must be optimized for each specific ADC:
-
Short PEG Linkers (e.g., PEG4): Can provide sufficient hydrophilicity to mitigate aggregation for moderately hydrophobic payloads without significantly impacting the overall size of the ADC.
-
Long PEG Linkers (e.g., PEG24): Offer greater hydrophilicity and can lead to a more significant increase in circulation half-life. However, very long PEG chains may cause steric hindrance during conjugation, potentially lowering the yield, and could also impede tumor penetration.
Q3: What are the key analytical techniques for characterizing ADCs with PEG linkers?
A comprehensive analytical strategy is essential for ensuring the quality and consistency of ADCs with PEG linkers. Key techniques include:
-
Size Exclusion Chromatography (SEC): Used to separate and quantify monomers, dimers, and higher-order aggregates.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).
-
Mass Spectrometry (MS): Provides information on the identity, integrity, and DAR of the ADC.
-
UV-Vis Spectroscopy: Used to determine the concentration of the ADC and to calculate the DAR.
Q4: What are the regulatory considerations for scaling up ADC production with PEG linkers?
While there are no specific regulatory guidelines solely for ADCs, they are considered combination products of a biologic and a drug. Key considerations include:
-
Comparability Studies: When changes are made to the manufacturing process during scale-up, comprehensive comparability studies are required to demonstrate that the changes do not adversely impact the quality, safety, or efficacy of the ADC.
-
Process Validation: The entire manufacturing process must be robustly validated to ensure consistency and reproducibility.
-
Raw Material Control: Stringent controls and specifications must be in place for all raw materials, including the antibody, PEG linker, and cytotoxic payload.
Experimental Protocols
Protocol 1: General ADC Conjugation via Reduced Interchain Disulfides
This protocol outlines a general method for conjugating a thiol-reactive PEG-payload to an antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated PEG-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a molar excess of TCEP (e.g., 2-5 fold excess per disulfide bond) at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the maleimide-activated PEG-payload to the reduced antibody solution at a specific molar ratio to achieve the target DAR.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted payload, reducing agent, and quenching reagent using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes a common method for determining the average DAR of an ADC using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Visualizations
Caption: A simplified workflow for the production of ADCs with PEG linkers.
References
Technical Support Center: Enhancing In-Vivo Stability of Maleimide Conjugates
Welcome to the technical support center for improving the in-vivo stability of maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in-vivo instability of my maleimide conjugate?
A1: The instability of maleimide conjugates in a physiological environment is primarily due to two competing chemical reactions involving the thiosuccinimide linkage formed between the maleimide and a thiol group (e.g., on a cysteine residue)[1][2][3].
-
Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the cleavage of the bond between the maleimide and the thiol[3]. This deconjugation can be facilitated by endogenous thiols like glutathione and albumin, resulting in premature release of the conjugated payload and potential off-target effects.
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which involves the opening of the ring to form a stable succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, thus creating a stable and irreversible linkage.
Q2: I'm observing a loss of my payload in plasma stability assays. How can I confirm if this is due to a retro-Michael reaction?
A2: To confirm if payload loss is due to a retro-Michael reaction, you can perform an in-vitro plasma stability assay and analyze the samples at different time points using techniques like LC-MS, ELISA, or SEC-HPLC. The appearance of free payload or the payload conjugated to plasma proteins like albumin would indicate deconjugation via a retro-Michael reaction followed by thiol exchange.
Q3: What is the most effective strategy to improve the stability of maleimide conjugates?
A3: The most widely adopted and effective strategy is to promote the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid thioether. This can be achieved by incubating the conjugate in a mildly basic buffer (pH 8.0-9.0) after the initial conjugation reaction. This process, often referred to as a "post-conjugation hydrolysis step," renders the linkage resistant to the retro-Michael reaction.
Q4: Are there newer types of maleimides that offer better stability?
A4: Yes, "next-generation maleimides" (NGMs) have been developed to address the stability issues of traditional maleimides. These include:
-
Self-hydrolyzing maleimides: These maleimides are designed with adjacent basic groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH, leading to a more stable conjugate without the need for a separate high-pH incubation step.
-
Diiodomaleimides (DIM): These offer rapid conjugation and reduced hydrolysis of the maleimide itself before conjugation, allowing for efficient linking even in sterically hindered systems.
-
N-aryl maleimides: These have been shown to produce stable thiol conjugates through resonance-driven thiosuccinimide hydrolysis under mild conditions.
Q5: How does the conjugation pH affect the stability of the final product?
A5: The pH of the conjugation reaction is critical. The reaction between maleimides and thiols is most efficient at a pH between 6.5 and 7.5. Performing the reaction at a pH that is too high can lead to premature hydrolysis of the maleimide reagent before it has a chance to react with the thiol. It is recommended to perform the initial conjugation at a neutral pH and then, if required, raise the pH to induce hydrolysis for stabilization.
Troubleshooting Guides
Issue 1: Significant payload loss observed in in-vitro plasma stability assays.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | Implement a post-conjugation hydrolysis step. After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to promote the opening of the succinimide ring. This will form a more stable, irreversible bond. |
| Incorrect Conjugation pH | Optimize the conjugation pH. Perform the initial thiol-maleimide reaction in a neutral pH range (6.5-7.5) to ensure efficient conjugation before proceeding to a higher pH for the hydrolysis step. |
| Oxidation of Thiols | Before conjugation, treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure that free thiols are available for the reaction. It is crucial to remove the reducing agent before adding the maleimide reagent. |
Issue 2: Low conjugation efficiency.
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | Use a maleimide reagent with improved hydrolytic stability, such as a diiodomaleimide, especially for sterically hindered conjugations. Prepare the maleimide solution immediately before use. |
| Suboptimal Molar Ratio | Optimize the molar ratio of the maleimide reagent to the protein/peptide. A molar excess of 5-20 fold of the maleimide reagent is a common starting point, but this should be optimized for your specific system. |
| Steric Hindrance | For sterically hindered sites, consider using a linker with a spacer to reduce steric hindrance. Next-generation maleimides like diiodomaleimides have also been shown to be effective in these situations. |
Data on Maleimide Conjugate Stability
The stability of maleimide conjugates can be influenced by the specific maleimide used and the post-conjugation treatment.
Table 1: Comparison of Hydrolytic Half-life for Different Maleimides
| Maleimide Derivative | pH | Half-life (minutes) | Reference |
| Dibromomaleimide | 7.4 | 17.9 |
Table 2: Comparative Serum Stability of Different Linker Technologies
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
Experimental Protocols
Protocol 1: General Procedure for Improving Maleimide Conjugate Stability via Hydrolysis
Objective: To perform a thiol-maleimide conjugation followed by a pH-induced hydrolysis step to stabilize the resulting conjugate.
Materials:
-
Protein/peptide with free thiol groups in a suitable buffer (e.g., PBS, pH 7.4).
-
Maleimide-functionalized payload dissolved in an organic solvent (e.g., DMSO).
-
High pH buffer (e.g., 0.1 M Sodium Borate, pH 9.0).
-
Reducing agent (e.g., TCEP), optional.
-
Quenching reagent (e.g., N-acetylcysteine), optional.
-
Desalting column or other purification system.
Methodology:
-
(Optional) Reduction of Thiols: If the thiol groups on the protein are oxidized, treat the protein with a mild reducing agent like TCEP. Remove the reducing agent using a desalting column before proceeding.
-
Conjugation Reaction:
-
To the protein solution, add the maleimide-payload solution. A typical molar excess of the payload is 5-20 fold over the protein, but this should be optimized.
-
Ensure the final concentration of the organic solvent is low (<10% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction pH should be maintained between 6.5 and 7.5.
-
-
Hydrolysis Step:
-
After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be achieved by adding the high pH buffer or by buffer exchange.
-
Incubate the mixture at room temperature for an additional 1-2 hours to facilitate the hydrolysis of the succinimide ring.
-
-
(Optional) Quenching: To quench any unreacted maleimide, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of the maleimide-payload and incubate for 20 minutes.
-
Purification: Purify the stabilized conjugate from excess payload and other reagents using a desalting column or SEC. The buffer should be exchanged to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using methods like UV/Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: In-Vitro Plasma Stability Assay
Objective: To evaluate the stability of the maleimide conjugate in a biologically relevant matrix.
Materials:
-
Purified conjugate (both hydrolyzed and non-hydrolyzed versions for comparison).
-
Plasma from the relevant species (e.g., human, mouse), anticoagulated with heparin or EDTA.
-
Incubator set to 37°C.
-
Analytical system for measuring conjugate integrity (e.g., LC-MS, ELISA, HIC).
Methodology:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates. Prepare stock solutions of your conjugates.
-
Incubation: Spike the plasma with the conjugate to a final concentration relevant for your in-vivo studies (e.g., 100 µg/mL).
-
Time Points: Incubate the samples at 37°C. At desired time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Sample Freezing: Immediately freeze the aliquots at -80°C to stop any further reaction until analysis.
-
Sample Analysis: Thaw the samples for analysis. Process the samples as required for your chosen analytical method (e.g., immunocapture for LC-MS analysis).
-
Data Interpretation: Plot the percentage of intact conjugate or the average DAR over time. Compare the stability of the hydrolyzed conjugate to the non-hydrolyzed version. A stable conjugate will show minimal loss of payload over the time course of the experiment.
Visualizations
Caption: Competing pathways of maleimide conjugate instability and stabilization.
Caption: A logical workflow for troubleshooting maleimide conjugate instability.
Caption: Experimental workflow for assessing in-vitro plasma stability.
References
Validation & Comparative
Characterization of Mal-amido-PEG12-acid Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. Mal-amido-PEG12-acid is a popular heterobifunctional linker used in bioconjugation, featuring a maleimide group for covalent bonding with thiols (e.g., in cysteine residues) and a carboxylic acid for coupling with primary amines. The discrete 12-unit polyethylene glycol (PEG) chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. Mass spectrometry is an indispensable tool for the detailed structural characterization of these conjugates.
This guide provides a comparative overview of the characterization of this compound conjugates using mass spectrometry, with a focus on comparing its performance with alternatives of varying PEG lengths.
Impact of PEG Chain Length on Bioconjugate Properties
The length of the PEG chain in Mal-amido-PEG-acid linkers significantly influences the physicochemical properties of the resulting bioconjugate. While direct quantitative mass spectrometry comparisons in single studies are not always readily available in published literature, the expected performance can be inferred from established principles. Longer PEG chains, such as in this compound and Mal-amido-PEG24-acid, generally lead to increased hydrophilicity. This can be observed experimentally through techniques like Hydrophobic Interaction Chromatography (HIC), where a shorter retention time indicates a more hydrophilic species. Increased hydrophilicity is often beneficial for mitigating aggregation of conjugates, especially those with hydrophobic payloads, and can improve in vivo pharmacokinetics.
Quantitative Comparison of ADC Performance with Varying PEG Linkers
The following tables summarize quantitative data from studies comparing the performance of Antibody-Drug Conjugates (ADCs) with different PEG linker configurations.
Table 1: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)
| Linker/Payload | Average DAR | HIC Retention Time (min) |
| Linker-Drug | 3.8 | ~15 |
| Linker-PEG4-Drug | 3.6 | ~13 |
| Linker-PEG8-Drug | 3.5 | ~11 |
| Linker-PEG12-Drug | 3.5 | ~10 |
Note: Retention times are illustrative and can vary based on specific experimental conditions. The trend of decreasing retention time with increasing PEG length demonstrates enhanced hydrophilicity.[1]
Table 2: Aggregation Assessment by Size-Exclusion Chromatography (SEC)
| Linker/Payload | Average DAR | Monomer (%) | Aggregates (%) |
| Linker-Drug | 3.8 | 92 | 8 |
| Linker-PEG4-Drug | 3.6 | 95 | 5 |
| Linker-PEG8-Drug | 3.5 | 97 | 3 |
| Linker-PEG12-Drug | 3.5 | 98 | 2 |
Note: A lower percentage of aggregates indicates better stability of the ADC.[1]
Mass Spectrometry Characterization
Mass spectrometry is a powerful technique for confirming the successful conjugation and determining the precise molecular weight of the bioconjugate. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with liquid chromatography (LC-MS) or as standalone techniques (MALDI-TOF).
For a hypothetical protein with a molecular weight of 150,000 Da, conjugation with different Mal-amido-PEG-acid linkers would result in the following theoretical mass shifts.
Table 3: Theoretical Mass Increase upon Conjugation with Mal-amido-PEG-acid Linkers
| Linker | Molecular Weight (Da) | Expected Mass Increase (Da) |
| Mal-amido-PEG4-acid | 416.43 | 416.43 |
| Mal-amido-PEG8-acid | 592.60 | 592.60 |
| This compound | 768.84 | 768.84 |
| Mal-amido-PEG24-acid | 1297.50 | 1297.50 |
Experimental Protocols
General Maleimide-Thiol Conjugation Protocol
This protocol outlines a general procedure for conjugating a thiol-containing protein with a Mal-amido-PEG-acid linker.
Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG linker and quenching reagent using size-exclusion chromatography (SEC).
LC-MS Protocol for Intact Conjugate Analysis
This protocol is suitable for the analysis of the purified conjugate using LC-ESI-MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
-
UPLC/HPLC system
Sample Preparation:
-
Desalt the purified conjugate sample using a suitable method (e.g., dialysis or desalting column).
-
Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.
LC-MS Parameters:
-
Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 1000-4000
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate. Compare the observed mass with the theoretical mass to confirm successful conjugation.
MALDI-TOF MS Protocol for Conjugate Analysis
This protocol provides a general procedure for analyzing the conjugate using MALDI-TOF MS.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
Sample Preparation:
-
Mix the purified conjugate sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MS Parameters:
-
Ionization Mode: Positive ion, linear mode
-
Laser Intensity: Optimized for the sample, typically just above the ionization threshold
-
Mass Range: 10,000 - 200,000 Da
Data Analysis: Determine the average molecular weight of the conjugate from the mass spectrum. The peak corresponding to the conjugate will be shifted to a higher m/z value compared to the unconjugated protein.
Visualizations
Antibody-Drug Conjugate (ADC) Development Workflow
The following diagram illustrates a typical workflow for the development of an antibody-drug conjugate using a Mal-amido-PEG-acid linker.
Caption: Workflow for ADC development.
Key Factors in Maleimide-Thiol Conjugation
The success of the conjugation reaction depends on several critical factors.
Caption: Factors influencing conjugation.
References
Determining Conjugation Efficiency: A Comparative Guide to RP-HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the conjugation efficiency of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical quality attribute that directly impacts therapeutic efficacy and safety. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted analytical technique for this purpose. This guide provides an objective comparison of RP-HPLC with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a key parameter used to define the conjugation efficiency of ADCs. An optimal DAR is crucial, as a low ratio may diminish potency, while a high ratio can negatively affect pharmacokinetics and increase toxicity.[1] The choice of analytical method for DAR determination depends on the specific characteristics of the ADC, including the conjugation site (e.g., cysteine vs. lysine) and the physicochemical properties of the antibody and cytotoxic drug.
| Analytical Method | Principle | Sample Preparation | Key Advantages | Key Limitations |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | Reduction of interchain disulfide bonds for cysteine-linked ADCs. | High resolution for reduced ADC fragments (light and heavy chains); Good correlation with other methods for cysteine-linked ADCs.[][3] | Denaturing conditions can disrupt non-covalent interactions in some ADCs; Not ideal for resolving heterogeneous, lysine-linked conjugates.[4] |
| HIC | Separation based on hydrophobicity under non-denaturing conditions. | Typically none; sample is diluted in a high-salt buffer. | Preserves the native structure of the ADC; Resolves species with different drug loads.[1] | May not be suitable for payloads that do not significantly alter hydrophobicity; High salt concentrations can be corrosive to equipment. |
| LC-MS | Separation by liquid chromatography followed by mass determination. | Desalting for native MS; Reduction and/or deglycosylation for denaturing MS. | Provides both DAR distribution and molecular weight confirmation; High sensitivity and specificity. | Ionization efficiencies can vary between different DAR species, potentially skewing results; Complex instrumentation and data analysis. |
| UV-Vis | Measurement of light absorbance at specific wavelengths. | None; direct measurement of the ADC solution. | Simple, rapid, and requires minimal sample preparation. | Provides an average DAR value only, no information on distribution; Relies on distinct absorbance maxima for the antibody and the drug. |
Experimental Protocols
RP-HPLC for DAR Determination of Cysteine-Linked ADCs
This protocol describes the analysis of a reduced cysteine-linked ADC to determine the weighted average DAR.
a. Sample Preparation (Reduction):
-
Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 15-30 minutes to ensure complete reduction of the interchain disulfide bonds.
b. HPLC Conditions:
-
Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column (e.g., Agilent PLRP-S, Sepax Proteomix).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from approximately 30% to 45% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 70-80°C.
-
Detection: UV absorbance at 280 nm.
c. Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light chains (L0, L1) and heavy chains (H0, H1, H2, H3, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each chain species × Number of drugs on that species)) / (Σ Peak Area of all chain species)
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.
a. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 2 mg/mL) in the initial mobile phase (high salt buffer).
b. HIC Conditions:
-
Column: A HIC column (e.g., Tosoh Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: High salt buffer (e.g., 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV absorbance at 280 nm.
c. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by summing the product of the percentage of each peak area and its corresponding number of conjugated drugs.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
This method provides detailed information on the mass of each ADC species.
a. Sample Preparation:
-
For intact mass analysis, the ADC sample may be desalted using a size-exclusion or reversed-phase cartridge.
-
For reduced analysis, follow the reduction protocol for RP-HPLC.
-
Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectrum.
b. LC-MS Conditions:
-
LC System: A UPLC or HPLC system with a reversed-phase column.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Mobile Phases: Typically use formic acid instead of TFA for better MS compatibility.
-
Ionization Source: Electrospray ionization (ESI).
c. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
The relative abundance of each species is determined from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances and the number of drugs for each species.
UV-Vis Spectrophotometry for Average DAR Determination
This is a rapid method for determining the average DAR.
a. Sample Preparation:
-
Dilute the ADC sample in a suitable buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
b. Measurement:
-
Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Measure the extinction coefficients of the unconjugated antibody and the free drug at both wavelengths.
c. Data Analysis:
-
Use simultaneous equations based on the Beer-Lambert law to solve for the concentrations of the antibody and the drug in the ADC sample.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Visualizing the Workflow
Caption: Workflow for DAR determination.
Logical Relationships in Method Selection
Caption: Method selection guide.
References
A Head-to-Head Comparison: Mal-amido-PEG12-acid vs. SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, and pharmacokinetic profile of the final product. This guide provides an objective comparison of two widely used heterobifunctional linkers: the hydrophilic, long-chain Mal-amido-PEG12-acid and the more traditional, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
This comparison delves into their chemical properties, impact on bioconjugate performance, and provides detailed experimental protocols to aid in the selection of the optimal linker for specific research and development needs.
Chemical Structure and Reactivity
At their core, both this compound and SMCC are designed to bridge a thiol group (typically from a cysteine residue on a protein or peptide) with an amine group (commonly a lysine residue on an antibody). However, their distinct chemical architectures give rise to significantly different properties.
This compound is characterized by a maleimide group for thiol conjugation, a terminal carboxylic acid for amine conjugation (after activation), and a 12-unit polyethylene glycol (PEG) spacer. The presence of the extended PEG chain is the defining feature of this linker, imparting flexibility and high hydrophilicity.
SMCC , on the other hand, features a maleimide group and an N-hydroxysuccinimide (NHS) ester for direct reaction with primary amines. Its spacer arm consists of a rigid cyclohexane ring, contributing to its overall hydrophobic nature.
Performance Comparison: A Data-Driven Analysis
The selection of a linker should be guided by empirical data. The following tables summarize the key performance differences between this compound and SMCC linkers based on available experimental evidence.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | References |
| Reactive Groups | Maleimide (reacts with -SH), Carboxylic Acid (reacts with -NH2 after activation) | Maleimide (reacts with -SH), NHS Ester (reacts with -NH2) | |
| Spacer Arm | 12-unit polyethylene glycol (PEG12) | Cyclohexane | |
| Hydrophilicity | High | Low | |
| Flexibility | High | Low |
Table 1: Key Structural and Chemical Properties of this compound and SMCC Linkers. This table provides a summary of the fundamental differences in the chemical makeup of the two linkers.
The hydrophilicity of the linker plays a crucial role in the behavior of the resulting bioconjugate, particularly for ADCs where hydrophobic payloads can induce aggregation.
| Parameter | ADC with this compound Linker | ADC with SMCC Linker | References |
| Solubility | High | Low | |
| Aggregation Propensity | Low | High | |
| "Stealth" Effect | Present (PEG creates a hydration shell) | Absent | |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs with hydrophobic payloads | Limited by aggregation with hydrophobic payloads |
Table 2: Impact of Linker Hydrophilicity on ADC Properties. This table highlights the advantages of the hydrophilic PEG linker in improving the physicochemical properties of ADCs.
The stability of the linkage between the drug and the antibody is paramount for the efficacy and safety of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity. The maleimide-thiol linkage, common to both linkers, is susceptible to a retro-Michael reaction, leading to deconjugation.
| Parameter | This compound Conjugate | SMCC Conjugate | References |
| Plasma Stability | Generally good, but susceptible to retro-Michael addition. The PEG chain may offer some steric hindrance to enzymatic cleavage. | Generally considered stable, but also susceptible to retro-Michael addition. The rigid cyclohexane may influence susceptibility to enzymatic cleavage. | |
| Hydrolysis of Succinimide Ring | Can undergo hydrolysis to a more stable ring-opened form, reducing the rate of retro-Michael reaction. | Can undergo hydrolysis to a more stable ring-opened form. |
Table 3: Conjugate Stability Comparison. This table addresses the critical aspect of conjugate stability in a biological environment.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for key experiments.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody via the SMCC linker.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.2-7.5)
-
SMCC linker (dissolved in DMSO or DMF)
-
Thiol-containing drug
-
Conjugation buffer (e.g., phosphate buffer, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Modification:
-
Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess SMCC linker using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 10-50 mM of the quenching solution to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the final ADC conjugate using an SEC column to remove unreacted drug and other small molecules.
-
Protocol 2: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the conjugation of a thiol-containing drug to an antibody using the this compound linker. This process requires the activation of the carboxylic acid group.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.2-7.5)
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Thiol-containing drug
-
Conjugation buffer (e.g., phosphate buffer, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the activation buffer.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Antibody Modification:
-
Add the activated Mal-amido-PEG12-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess activated linker using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution (typically a 1.5- to 5-fold molar excess).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 10-50 mM of the quenching solution.
-
-
Purification of the ADC:
-
Purify the final ADC conjugate using an SEC column.
-
Visualizing the Chemical Differences and Experimental Workflow
Diagrams can aid in understanding the fundamental differences between the two linkers and the experimental processes.
Caption: Chemical Structures of this compound and SMCC.
Caption: Generalized Experimental Workflow for ADC Synthesis.
Conclusion
The choice between this compound and SMCC linkers is highly dependent on the specific application and the properties of the molecules to be conjugated.
This compound is the preferred choice when:
-
The payload is hydrophobic, and there is a need to increase the overall hydrophilicity of the conjugate to prevent aggregation.
-
A long, flexible spacer is required to overcome steric hindrance.
-
A higher drug-to-antibody ratio is desired without compromising solubility.
SMCC remains a viable and well-established option when:
-
Hydrophilicity is not a primary concern.
-
A more rigid spacer is desired.
-
A well-characterized, traditional linker is preferred for established protocols.
Ultimately, the optimal linker must be determined experimentally. By carefully considering the properties of each linker and conducting thorough characterization of the resulting bioconjugate, researchers can develop safer and more effective targeted therapeutics.
A Comparative Guide to the Stability of Thioether Bonds from Maleimide Reactions in Plasma for Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic payloads to targeting moieties, such as antibodies in antibody-drug conjugates (ADCs), is a cornerstone of modern drug development. The reaction between a maleimide and a thiol to form a thioether bond has been a widely adopted strategy for bioconjugation due to its high specificity and efficiency under mild conditions. However, the in vivo stability of the resulting thiosuccinimide linkage in plasma is a critical concern, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] This guide provides an objective comparison of the stability of maleimide-derived thioether bonds with alternative conjugation strategies, supported by experimental data and detailed methodologies.
The Challenge of Thioether Bond Instability
The thioether bond within the thiosuccinimide ring formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione and albumin, which are abundant in plasma.[2][3] This reversible reaction can lead to the deconjugation of the payload from its carrier molecule. Subsequently, the released maleimide-payload can react with other circulating thiols, leading to off-target effects.[4]
Two competing reactions determine the fate of the maleimide-thiol conjugate in a physiological environment: the undesirable retro-Michael reaction and the desirable hydrolysis of the succinimide ring. The ring-opened, hydrolyzed product is a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate.
Comparative Stability of Different Linker Technologies
Several strategies have been developed to address the instability of the conventional maleimide-thioether linkage. These include the development of self-hydrolyzing maleimides and alternative conjugation chemistries. The following table summarizes quantitative data from various studies comparing the plasma stability of different linker technologies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Conventional Maleimide (N-alkyl) | ADC in human plasma | 7 | ~50% | |
| Conventional Maleimide (N-alkyl) | ADC in thiol-containing buffer/serum | 7 | 33-65% | |
| N-Aryl Maleimide | ADC in thiol-containing buffer/serum | 7 | >80% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene reaction) | ADC in human plasma | 7 | >90% | |
| Vinylpyrimidine | Conjugate in human serum | 8 | ~100% | |
| Quaternized Vinyl Pyridinium | Conjugate in human plasma | Not specified | "Fully stable" |
Key Observations:
-
Conventional N-alkyl maleimide-based linkers exhibit significant instability, with approximately half of the conjugate degrading over a seven-day period in human plasma.
-
N-aryl maleimides demonstrate substantially improved stability due to the accelerated hydrolysis of the thiosuccinimide ring, with over 80% of the conjugate remaining intact after seven days.
-
Alternative conjugation chemistries, such as "bridging" disulfides and thiol-ene reactions, also show superior plasma stability compared to conventional maleimide linkers.
-
Vinylpyrimidine and quaternized vinyl pyridinium linkers have been reported to form highly stable conjugates in plasma.
Experimental Protocols
To assess and compare the stability of thioether bonds in bioconjugates, the following experimental protocols are commonly employed.
1. In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of a bioconjugate in human plasma over time.
-
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
-
-
Procedure:
-
Spike the bioconjugate into human plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.
-
The sample may require processing, such as affinity purification or precipitation, to isolate the conjugate and remove other plasma proteins before analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining. The average drug-to-antibody ratio (DAR) is often monitored for ADCs.
-
2. Glutathione (GSH) Challenge Assay
-
Objective: To assess the stability of the thioether bond in the presence of a high concentration of a competing thiol.
-
Materials:
-
Test bioconjugate
-
Glutathione (GSH) solution (e.g., 1-10 mM in PBS)
-
Incubator at 37°C
-
HPLC-MS system
-
-
Procedure:
-
Incubate the bioconjugate in the glutathione solution at 37°C.
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by acidification).
-
Analyze the samples by HPLC-MS to quantify the remaining intact conjugate and any products of thiol exchange.
-
Visualizing Reaction Pathways and Experimental Workflows
To better understand the chemical processes and experimental procedures, the following diagrams are provided.
Caption: Competing pathways for maleimide-thiol conjugates in plasma.
Caption: Workflow for assessing conjugate stability in plasma.
References
Beyond the Bond: A Guide to Next-Generation Thiol Conjugation for Enhanced Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. While maleimide-thiol conjugation has been a workhorse in the field, its inherent instability, primarily due to the reversible retro-Michael reaction, can lead to premature drug release and off-target effects. This guide provides a comprehensive comparison of emerging alternatives to traditional maleimide chemistry, offering improved stability and performance for therapeutic and diagnostic applications.
The thiosuccinimide linkage formed through the reaction of a maleimide and a thiol is susceptible to degradation in physiological environments rich in thiols like glutathione.[1] This instability, driven by the retro-Michael reaction, can lead to the exchange of the conjugated payload to other molecules, compromising the efficacy and safety of the bioconjugate.[1][2] To address this critical issue, a number of innovative strategies have been developed to enhance the stability of the thiol-maleimide adduct or to provide entirely new conjugation chemistries.
The Problem with Traditional Maleimide-Thiol Conjugation
The core instability of the maleimide-thiol linkage lies in the reversibility of the Michael addition reaction. This equilibrium can be shifted towards the starting materials, leading to deconjugation. Furthermore, the thiosuccinimide ring can be susceptible to hydrolysis, although this process is often slow with commonly used N-alkyl maleimides.[3]
Below is a diagram illustrating the reversible nature of the maleimide-thiol reaction, which leads to payload exchange in a thiol-rich environment.
Alternatives for Improved Stability
Several innovative approaches have emerged to overcome the limitations of traditional maleimide chemistry. These strategies can be broadly categorized into modifications of the maleimide scaffold and the development of entirely new thiol-reactive chemistries.
Stabilized Maleimides
a) Hydrolysis-Promoting N-Aryl Maleimides:
One effective strategy to stabilize the maleimide-thiol adduct is to promote the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[1] N-aryl maleimides have been shown to significantly accelerate this hydrolysis compared to their N-alkyl counterparts. This leads to a more stable and irreversible linkage.
b) Next-Generation Maleimides (NGMs) for Disulfide Bridging:
Next-generation maleimides are designed to bridge the two sulfur atoms of a reduced disulfide bond, creating a more stable, covalent staple. This "disulfide rebridging" approach not only enhances stability but also allows for site-specific conjugation to native disulfide bonds in proteins like antibodies, resulting in homogeneous conjugates.
c) Thiazine Formation with N-Terminal Cysteine:
When a maleimide-containing reagent is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a stable thiazine structure. This rearranged product has been shown to be significantly more resistant to degradation and thiol exchange compared to the standard thiosuccinimide linkage.
d) Maleamic Methyl Ester-Based Linkers:
Recent studies have introduced maleamic methyl ester-based linkers as a promising alternative. These linkers react with thiols to form a stable adduct that exhibits enhanced stability in the presence of reducing agents and in physiological environments.
Novel Thiol-Reactive Chemistries
a) Julia-Kocienski-Like Reagents:
Methylsulfonyl phenyloxadiazole and similar Julia-Kocienski-like reagents offer a chemoselective method for labeling cysteine residues. The resulting conjugates have demonstrated superior stability in human plasma compared to their maleimide-based counterparts, making them an attractive option for in vivo applications.
b) Thiol-Ene Reactions:
The radical-mediated thiol-ene reaction provides a highly stable and irreversible thioether linkage. This reaction is typically initiated by light in the presence of a photoinitiator, offering spatial and temporal control over the conjugation process.
Comparative Performance Data
The following tables summarize the stability of various conjugation methods based on published experimental data.
| Conjugation Chemistry | Model System | Condition | Half-life (t½) | Reference |
| N-ethyl maleimide (NEM) - MPA | Incubated with Glutathione | PBS, pH 7.4 | 3.1 h | |
| N-phenyl maleimide (NPM) - MPA | Incubated with Glutathione | PBS, pH 7.4 | 18 h | |
| N-aminoethyl maleimide (NAEM) - MPA | Incubated with Glutathione | PBS, pH 7.4 | 12.3% conversion after 25h | |
| Thiazine Linker | Incubated with Glutathione | pH 7.4 | >20 times less susceptible to GSH adduct formation than thioether | |
| N-alkyl maleimide MMAE ADC | Human Serum | 37°C | 35-67% deconjugation after 7 days | |
| N-aryl maleimide MMAE ADC | Human Serum | 37°C | <20% deconjugation after 7 days | |
| Maleamic methyl ester-based ADC | In presence of NAC | 37°C | ~9% payload shedding after 21 days | |
| Conventional maleimide-based ADC | In presence of NAC | 37°C | ~31% payload shedding after 21 days | |
| Methylsulfonyl phenyloxadiazole conjugate | Human Plasma | 37°C | 117 h | |
| Maleimide conjugate | Human Plasma | 37°C | 59.9 h |
MPA: 4-mercaptophenylacetic acid; MMAE: monomethyl auristatin E; NAC: N-acetylcysteine
Experimental Protocols
Detailed and optimized protocols are crucial for achieving successful and stable bioconjugation. Below are representative experimental workflows for comparing the stability of different thiol conjugates.
General Experimental Workflow for Stability Assessment
Protocol 1: Stability Assessment in the Presence of Glutathione
Objective: To evaluate the stability of a thiol conjugate in a reducing environment mimicking intracellular conditions.
Materials:
-
Purified bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a solution of the bioconjugate in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of glutathione in PBS (e.g., 100 mM).
-
Initiate the stability study by adding a molar excess of glutathione to the bioconjugate solution (e.g., 100-fold molar excess).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by RP-HPLC to separate the intact conjugate from any deconjugated or exchanged products.
-
Quantify the peak areas corresponding to the intact conjugate and degradation products to determine the percentage of remaining conjugate over time.
-
Calculate the half-life of the conjugate under these conditions.
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of a bioconjugate in a more physiologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse serum
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Add the bioconjugate to pre-warmed human or mouse serum to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), take a sample from the incubation mixture.
-
Process the serum sample to precipitate serum proteins and extract the conjugate and any related products (e.g., by protein precipitation with acetonitrile).
-
Analyze the extracted sample by LC-MS to identify and quantify the intact conjugate and any metabolites or degradation products.
-
Determine the percentage of intact conjugate remaining at each time point to evaluate its stability in serum.
Conclusion
The choice of conjugation chemistry has a profound impact on the stability and, consequently, the therapeutic efficacy and safety of bioconjugates. While traditional maleimide-thiol chemistry remains a widely used method, the inherent instability of the resulting linkage has spurred the development of robust alternatives. Strategies such as promoting thiosuccinimide ring hydrolysis, disulfide bridging with next-generation maleimides, and employing novel thiol-reactive chemistries offer significant improvements in conjugate stability. For researchers and drug developers, a thorough evaluation of these next-generation conjugation technologies is crucial for the design of more stable and effective biotherapeutics. The experimental protocols provided in this guide offer a framework for the systematic comparison of these promising alternatives.
References
The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics
The length of the polyethylene glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its pharmacokinetic (PK) profile, ultimately impacting therapeutic efficacy and safety. For researchers, scientists, and drug development professionals, understanding this relationship is paramount for the rational design of next-generation ADCs. This guide provides an objective comparison of how varying PEG linker lengths affect ADC pharmacokinetics, supported by experimental data.
The inclusion of PEG linkers in ADCs primarily aims to improve the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads.[1][2] This increased water solubility mitigates the risk of aggregation and subsequent rapid clearance from circulation.[3] Furthermore, the PEG chain can create a "hydration shell" around the ADC, increasing its hydrodynamic size and shielding it from degradation and immune recognition, which in turn leads to a longer plasma half-life and reduced clearance.[4][5]
Comparative Analysis of Pharmacokinetic Parameters
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Generally, as the length of the PEG chain increases, a corresponding improvement in the ADC's pharmacokinetic profile is observed.
Below is a summary of quantitative data from preclinical studies comparing ADCs with different PEG linker lengths.
| Linker | PEG Units | Clearance (mL/day/kg) | AUC (µg*h/mL) | Half-life (t1/2) | Key Observations | Reference |
| Non-PEGylated | 0 | - | - | 19.6 min | Rapid clearance of a miniaturized affibody-drug conjugate. | |
| PEG2 | 2 | 100 | 3,500 | - | Slower clearance compared to IgG control. | |
| PEG4 | 4 | 160 | 5,600 | - | - | |
| PEG8 | 8 | 280 | 9,800 | - | Clearance and AUC plateau around PEG8, suggesting it may be the minimum length for optimal PK in this context. | |
| PEG12 | 12 | 280 | 10,000 | - | Similar PK profile to PEG8 and PEG24. | |
| PEG24 | 24 | 290 | 10,000 | - | Showed a prolonged half-life and enhanced tolerability in another study. | |
| PEG4k | 4,000 | - | - | 49.2 min (2.5-fold increase) | Significant half-life extension of an affibody-drug conjugate, though with a 4.5-fold reduction in in vitro cytotoxicity. | |
| PEG10k | 10,000 | - | - | 219.0 min (11.2-fold increase) | Further half-life extension of an affibody-drug conjugate, but with a 22-fold reduction in in vitro cytotoxicity. |
Note: The data presented is synthesized from different studies and should be interpreted with consideration for the varying experimental models, antibodies, and payloads used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to evaluate the clearance, half-life, and overall exposure of ADCs with varying PEG linker lengths.
1. Animal Model and Housing:
-
Species: Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. ADC Administration:
-
Formulation: The ADC constructs are formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline).
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) is administered to each cohort of animals.
3. Blood Sampling:
-
Time Points: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours).
-
Collection: Blood is collected via an appropriate method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Centrifugation: The collected blood samples are centrifuged (e.g., at 1000 x g for 15 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma is carefully collected and stored at -80°C until analysis.
5. Quantification of ADC in Plasma (ELISA):
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify the concentration of the total antibody or conjugated antibody in the plasma samples.
-
Procedure:
-
Coating: A 96-well plate is coated with a capture antibody that specifically binds to the ADC's antibody portion.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Diluted plasma samples and a standard curve of the ADC are added to the wells and incubated.
-
Detection: A detection antibody, which also binds to the ADC (often to a different epitope or to the payload), is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Measurement: The absorbance is read using a plate reader, and the concentration of the ADC in the samples is determined by interpolating from the standard curve.
-
6. Pharmacokinetic Data Analysis:
-
Software: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and area under the plasma concentration-time curve (AUC) are calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo pharmacokinetic study of ADCs with varying PEG linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Successful Bioconjugation and Final Product Purity
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules and the purity of the final product are paramount for therapeutic efficacy and safety. This guide provides a comparative overview of key analytical techniques for confirming conjugation and assessing purity, complete with experimental data summaries and detailed protocols.
The creation of bioconjugates, such as antibody-drug conjugates (ADCs), involves the covalent linking of two or more molecules, where at least one is a biomolecule.[1][2] The resulting hybrid molecule possesses the properties of both parent molecules, enabling applications from targeted drug delivery to advanced diagnostics.[1][3] Verifying the successful formation of the conjugate and ensuring its purity are critical steps in the development process.[4]
Confirming Successful Conjugation: Key Techniques
A primary indicator of successful conjugation, particularly for ADCs, is the determination of the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. Inconsistent or undesirable DAR values can significantly impact the potency and toxicity of the bioconjugate.
Below is a comparison of common methods used to confirm successful conjugation and determine the DAR.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures the absorbance of the bioconjugate at two wavelengths: one for the biomolecule (e.g., 280 nm for protein) and one for the conjugated molecule. The ratio of absorbances is used to calculate the degree of labeling. | Simple, rapid, and uses readily available equipment. | Requires that the conjugated molecule has a distinct UV-Vis absorbance from the biomolecule. Can be less accurate if there are interfering substances. | Quick estimation of average DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a drug molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different drug loads. | High resolution for cysteine-linked ADCs, providing information on drug load distribution. Non-denaturing conditions preserve the protein's structure. | May not be suitable for all types of conjugates, particularly very heterogeneous mixtures like lysine-linked ADCs. Ambiguous peak assignment can occur. | Detailed DAR analysis and evaluation of drug load distribution. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their polarity. It can be used to separate the light and heavy chains of an antibody after reduction to determine the distribution of the conjugated drug. | High resolution and sensitivity. Can be coupled with mass spectrometry for more detailed characterization. | Can lead to protein denaturation due to the use of organic solvents. | Detailed characterization of ADCs, including drug load on individual antibody chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the bioconjugate. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and MALDI-TOF are used. | Highly accurate and provides detailed information on the molecular weight of the intact conjugate as well as its subunits. | Requires expensive instrumentation and significant expertise. Potential for bias towards light or heavy chain fragments can influence average DAR calculation. | Gold standard for detailed characterization and confirmation of conjugation. |
Assessing Final Product Purity: Essential Methods
Ensuring the purity of the final bioconjugate is critical to minimize potential side effects and ensure consistent product quality. Impurities can include unconjugated biomolecules, free drug, or aggregates.
Here is a comparison of techniques used to assess the purity of the final product.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. It is effective for detecting and quantifying high molecular weight species (aggregates) and low molecular weight species (fragments). | A robust method for assessing aggregation and fragmentation. | Limited resolution for species of similar size. | Analysis of aggregates, monomers, and fragments. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) & Capillary Electrophoresis (CE-SDS) | Separates molecules based on their molecular weight under denaturing conditions. CE-SDS is a more quantitative and higher resolution version of traditional SDS-PAGE. | Provides information on the integrity of the biomolecule and can detect fragments. | SDS-PAGE is often semi-quantitative. | Evaluation of the integrity of the antibody's heavy and light chains and detection of degradation products. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. It can be used to detect and quantify charge variants of the bioconjugate. | High resolution for separating charge isoforms that may arise from conjugation or degradation. | The separation can be sensitive to buffer conditions. | Analysis of charge heterogeneity, such as deamidation and oxidation. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
Objective: To estimate the average number of drug molecules conjugated to an antibody.
Materials:
-
Purified antibody-drug conjugate (ADC) solution
-
Conjugation buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Adrug).
-
Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
Molar extinction coefficient of the antibody at 280 nm (εAb,280)
-
Molar extinction coefficient of the drug at 280 nm (εdrug,280)
-
Molar extinction coefficient of the drug at its maximum absorbance wavelength (εdrug,max)
-
-
The concentration of the antibody (CAb) is calculated as: CAb = (A280 - (Adrug * (εdrug,280 / εdrug,max))) / εAb,280
-
The concentration of the drug (Cdrug) is calculated as: Cdrug = Adrug / εdrug,max
-
The average DAR is the ratio of the molar concentrations: DAR = Cdrug / CAb
Protocol 2: Purity Analysis by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of aggregates, monomer, and fragments in a bioconjugate sample.
Materials:
-
Purified bioconjugate solution
-
SEC column suitable for the molecular weight range of the bioconjugate
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the bioconjugate sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate.
-
Monitor the eluent using a UV detector at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Integrate the area of each peak to determine the relative percentage of each species.
Visualizing Workflows and Pathways
To further aid in the understanding of the characterization process, the following diagrams illustrate key workflows and concepts.
Caption: A general experimental workflow for the synthesis, purification, and characterization of an antibody-drug conjugate.
Caption: A decision tree to guide the selection of analytical methods for bioconjugate characterization.
References
Safety Operating Guide
Proper Disposal of Mal-amido-PEG12-acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Mal-amido-PEG12-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery system development. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound's unique structure, containing a reactive maleimide group and a carboxylic acid moiety, necessitates a specific disposal pathway. While the polyethylene glycol (PEG) spacer is biodegradable, the functional groups require deactivation and handling as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The maleimide group can cause skin, eye, and respiratory irritation.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. |
| Hand Protection | Nitrile gloves | Ensure gloves are compatible with the chemicals being handled. |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area | A certified chemical fume hood is recommended, especially when handling powders or creating aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound and associated waste.
Step 1: Deactivation of the Maleimide Group
The reactive maleimide group should be "quenched" to a more stable thioether before disposal. This is a critical step to reduce the reactivity of the waste.
-
Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT). A concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS) is recommended.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol reagent is advisable to ensure complete reaction.
-
Incubation: Gently mix the solution and allow it to react for at least two hours at room temperature. This incubation period ensures the complete conversion of the maleimide group.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant disposal.
| Waste Type | Collection Procedure | Container Labeling |
| Deactivated Liquid Waste | Collect the quenched this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. | "Hazardous Waste: Deactivated this compound with [Name of Thiol Reagent]" |
| Solid Waste (Unused Product) | Unused or expired solid this compound should be disposed of as hazardous chemical waste in its original, sealed container. | "Hazardous Waste: Unused this compound" |
| Contaminated Labware | Pipette tips, tubes, gloves, and other contaminated consumables should be collected in a designated, sealed plastic bag or container. | "Hazardous Waste: this compound Contaminated Debris" |
Step 3: Storage and Final Disposal
-
Storage: Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always adhere to local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
Essential Safety and Logistical Guidance for Handling Mal-amido-PEG12-acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive operational and safety plan for Mal-amido-PEG12-acid, a bifunctional PEG linker commonly utilized in bioconjugation and drug development.
Immediate Safety and Handling Information
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound, based on safety guidelines for similar compounds.[4]
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
The compound is typically shipped at room temperature in the continental US, but long-term storage should be at -20°C.[2]
-
Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials.
2. Handling and Use:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle the solid in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust.
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In case of a small spill, contain the material immediately.
-
Use an absorbent material like sand, earth, or vermiculite to clean up the spill.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow institutional safety protocols.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It should be treated as special waste and handled by a licensed disposal company.
-
Unused Product: Keep the product in its original, tightly sealed container for disposal.
-
Waste Collection: Collect any waste material, including contaminated spill cleanup materials, in a clearly labeled, sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and proper disposal. Do not release the chemical into the environment or dispose of it in the regular trash.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow: Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
